Isopropyl Benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXQDZTYJVXMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044746 | |
| Record name | Propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a heavy, sweet, fruity-floral odour | |
| Record name | Isopropyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
215.00 to 218.00 °C. @ 760.00 mm Hg | |
| Record name | Isopropyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Isopropyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.011 | |
| Record name | Isopropyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/813/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
939-48-0 | |
| Record name | Isopropyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2618834N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isopropyl benzoate, a versatile organic compound with applications spanning from fragrances to pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to the scientific community.
Chemical Identity and Properties
This compound is an ester of benzoic acid and isopropanol.[1] Its fundamental identifiers and physicochemical properties are summarized below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 939-48-0[1][2][3] |
| IUPAC Name | propan-2-yl benzoate[2] |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Synonyms | Benzoic acid, 1-methylethyl ester; Benzoic acid, isopropyl ester; 1-Methylethyl benzoate |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless oily liquid |
| Odor | Sweet, fruity-floral |
| Boiling Point | 215-218 °C at 760 mmHg |
| Melting Point | -26 °C |
| Density | 1.005-1.011 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, ether, and ethanol. |
| Refractive Index | 1.492-1.497 |
| logP | 3.18 |
| Vapor Pressure | 0.107 mmHg at 25 °C (estimated) |
| Flash Point | 110 °C (230 °F) |
Experimental Protocols: Synthesis of this compound
Two common methods for the synthesis of this compound are Fischer-Speier esterification and the reaction of an acyl chloride with an alcohol. The following are detailed, representative protocols for these methods.
Protocol 1: Fischer-Speier Esterification of Benzoic Acid with Isopropanol
This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Materials:
-
Benzoic acid
-
Isopropyl alcohol (Isopropanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzoic acid (1 equivalent) and an excess of isopropyl alcohol (e.g., 3-5 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction: Dilute the mixture with dichloromethane and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Protocol 2: Synthesis from Benzoyl Chloride and Isopropanol
This method involves the reaction of an acyl chloride with an alcohol, which is generally faster and not an equilibrium process.
Materials:
-
Benzoyl chloride
-
Isopropyl alcohol (Isopropanol)
-
Pyridine or a non-nucleophilic base
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve isopropyl alcohol (1 equivalent) and pyridine (1.1 equivalents) in dichloromethane. Cool the flask in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution using an addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Applications in Research and Development
This compound serves as a valuable molecule in various scientific domains, from its use as a building block in organic synthesis to its role in biochemical studies.
Inducer in Microbial Biosynthesis
This compound has been identified as an effective inducer for the biosynthesis of phloroglucinol in genetically engineered E. coli. Phloroglucinol is a valuable platform chemical with applications in the pharmaceutical and explosives industries. The induction mechanism often involves the activation of specific promoters that control the expression of key enzymes in the biosynthetic pathway.
Caption: Workflow for this compound Induced Phloroglucinol Biosynthesis in E. coli.
Role in Drug Development and Delivery
This compound has been investigated for its potential role in drug-polymer interactions, which is relevant for the design of drug delivery systems. Its properties can influence the solubility and release characteristics of active pharmaceutical ingredients (APIs) from a polymer matrix.
Furthermore, this compound has been shown to inhibit the activity of cytochrome P450 (CYP450) enzymes in vitro. CYP450 enzymes are crucial for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Understanding the inhibitory potential of compounds like this compound is critical in drug development to predict and avoid adverse effects.
Caption: Conceptual Diagram of Cytochrome P450 (CYP450) Inhibition by this compound.
Safety and Handling
This compound is considered to have low toxicity. However, as with all chemicals, it should be handled with care in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible substances.
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
This guide is intended for informational purposes for research and development professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.
References
Isopropyl Benzoate: An In-depth Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isopropyl benzoate in various organic solvents. This compound, a benzoate ester recognized for its pleasant odor, is utilized in the fragrance, flavor, and cosmetic industries, and sees application as a solvent and in organic synthesis. A thorough understanding of its solubility is critical for its application in formulation development, reaction chemistry, and purification processes.
Solubility of this compound
This compound is a colorless, oily liquid that is generally characterized as being soluble in most common organic solvents while being insoluble or only very slightly soluble in water.[1][2][3][4][5]
Quantitative Solubility Data
The available quantitative solubility data for this compound is limited. The most consistently reported value is its solubility in water.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 25 | 126 mg/L | |
| Water | 20 | 1 mg/L |
Qualitative Solubility Information
Qualitative assessments from various sources indicate the solubility of this compound in several common organic solvents. The term "miscible" implies that the substances form a homogeneous solution in all proportions.
| Solvent | Solubility Description | Reference(s) |
| Ethanol | Miscible | |
| Ether | Soluble | |
| Acetone | Soluble | |
| Chloroform | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| General Organic Solvents | Soluble | |
| Oils | Soluble |
Note: The term "slightly soluble" for chloroform and methanol from some sources may be relative and could indicate a lower solubility compared to solvents in which it is described as "soluble" or "miscible". For precise applications, experimental determination of solubility is recommended.
Experimental Protocols for Solubility Determination
The absence of comprehensive quantitative solubility data for this compound necessitates robust experimental methods for its determination. The following are detailed protocols for commonly employed techniques suitable for determining the solubility of a liquid solute like this compound in organic solvents.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining the solubility of a solute in a solvent. It relies on the precise measurement of mass.
Principle: A saturated solution is prepared at a constant temperature, and a known mass or volume of the solution is evaporated to dryness. The mass of the remaining solute is then measured to calculate the solubility.
Apparatus and Materials:
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Vials or flasks with secure closures
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or beakers
-
Oven
-
This compound
-
Selected organic solvent(s)
Procedure:
-
Equilibration:
-
Add an excess of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that a saturated solution is formed.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed syringe to avoid precipitation of the solute upon cooling.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved microparticles.
-
-
Evaporation and Weighing:
-
Record the exact mass of the evaporation dish containing the filtered saturated solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. The boiling point of the solvent and the thermal stability of this compound should be considered. A vacuum oven can be used for low-boiling or heat-sensitive solvents.
-
Continue heating until all the solvent has evaporated and a constant mass of the residue (this compound) is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.
-
-
Calculation:
-
Calculate the mass of the solvent by subtracting the mass of the dried this compound and the tare mass of the dish from the initial mass of the solution.
-
Express the solubility as grams of this compound per 100 g of solvent or grams of this compound per 100 mL of solvent (by determining the density of the solvent at the experimental temperature).
-
Spectrophotometric Method (UV-Vis)
This method is suitable if the solute has a chromophore that absorbs light in the ultraviolet or visible range, and the solvent does not interfere with this absorption. This compound, with its aromatic ring, is a good candidate for this method.
Principle: A calibration curve of absorbance versus concentration is first established for the solute in the chosen solvent. The absorbance of a filtered saturated solution is then measured, and its concentration is determined from the calibration curve.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (compatible with the solvent)
-
Volumetric flasks and pipettes
-
Thermostatic water bath or incubator
-
Syringes and syringe filters
-
This compound
-
Selected organic solvent(s)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of a known concentration of this compound in the selected organic solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent. The λmax should be determined by scanning the UV spectrum of a dilute solution.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1.
-
-
Preparation of Saturated Solution:
-
Follow the equilibration procedure as described in the gravimetric method (Section 2.1, step 1).
-
-
Sample Analysis:
-
Withdraw a sample of the supernatant and filter it as described in the gravimetric method (Section 2.1, step 2).
-
Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.
-
Chromatographic Method (HPLC/GC)
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are highly sensitive and specific, making them ideal for determining solubility, especially in complex mixtures or at low concentrations.
Principle: Similar to the spectrophotometric method, a calibration curve is generated by analyzing standard solutions of known concentrations. A filtered sample of the saturated solution is then analyzed, and its concentration is determined by comparing its peak area or height to the calibration curve.
Apparatus and Materials:
-
HPLC or GC system with a suitable detector (e.g., UV for HPLC, FID for GC)
-
Analytical column appropriate for the separation
-
Volumetric flasks, pipettes, and autosampler vials
-
Thermostatic water bath or incubator
-
Syringes and syringe filters
-
This compound
-
Selected organic solvent(s) and mobile phase/carrier gas
Procedure:
-
Method Development:
-
Develop a chromatographic method capable of separating and quantifying this compound from any potential impurities and the solvent peak. This includes selecting the appropriate column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector settings.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent covering the expected solubility range.
-
Inject a fixed volume of each standard solution into the chromatograph and record the peak area or height.
-
Plot a calibration curve of peak area/height versus concentration and determine the regression equation.
-
-
Preparation of Saturated Solution:
-
Follow the equilibration procedure as described in the gravimetric method (Section 2.1, step 1).
-
-
Sample Analysis:
-
Withdraw and filter a sample of the saturated solution as described previously.
-
If necessary, dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the prepared sample into the chromatograph and record the peak area/height for this compound.
-
-
Calculation:
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the injected sample.
-
Multiply by the dilution factor (if any) to obtain the solubility.
-
Experimental Workflow and Logical Relationships
As no specific signaling pathways related to the solubility of this compound are documented, the following diagram illustrates a generalized experimental workflow for determining its solubility in an organic solvent.
Caption: A generalized workflow for the experimental determination of this compound solubility.
Conclusion
This technical guide has summarized the known solubility characteristics of this compound in organic solvents and provided detailed experimental protocols for the quantitative determination of this important physicochemical property. While qualitative data indicates good solubility in many common organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature.
For researchers, scientists, and drug development professionals, the provided experimental methodologies—gravimetric, spectrophotometric, and chromatographic—offer robust frameworks to generate the specific solubility data required for their applications. The choice of method will depend on the available equipment, the desired accuracy, and the specific solvent system being investigated. Accurate solubility data is paramount for predictable and successful formulation, synthesis, and purification processes involving this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting point data for isopropyl benzoate, C₁₀H₁₂O₂. The document outlines key physical properties, details the experimental protocols for their determination, and presents a logical framework for understanding the influence of purity on these measurements.
Physicochemical Data of this compound
This compound is a benzoate ester recognized for its sweet, fruity-floral odor.[1][2][3] It presents as a colorless liquid at standard conditions.[1][2] The following table summarizes its key physical and chemical properties for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | propan-2-yl benzoate | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| CAS Number | 939-48-0 | |
| Boiling Point | 215-218 °C at 760 mmHg | |
| 94-96 °C at 12 mmHg | ||
| Melting Point | -26 °C | |
| Note: A value of 64.0 °C is also reported, but -26 °C is more frequently cited. | ||
| Density | 1.005-1.011 g/cm³ (20/20) | |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and organic solvents. |
Experimental Protocols for Determination of Physical Properties
The determination of accurate melting and boiling points is fundamental for the identification and purity assessment of chemical substances.
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.
Capillary Method:
This is the most common technique for determining the melting point of a solid organic compound.
-
Sample Preparation: The sample must be completely dry and finely powdered. A small amount is packed into a thin-walled capillary tube, sealed at one end, to a depth of a few millimeters. The tube is tapped to compact the sample.
-
Apparatus: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or DigiMelt unit) which contains a thermometer or a digital temperature sensor. Alternatively, a Thiele tube filled with mineral oil can be used for heating.
-
Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility and purity.
Micro-Boiling Point Method (Thiele Tube):
This method is advantageous as it requires only a small volume of the liquid sample.
-
Sample Preparation: A small amount of the liquid (less than 0.5 mL) is placed in a small test tube or vial. A capillary tube, sealed at one end, is inverted and placed inside the sample tube.
-
Apparatus: The sample tube is attached to a thermometer. This assembly is then placed into a Thiele tube containing heating oil, ensuring the sample is positioned for even heating.
-
Heating: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip, indicating the liquid's vapor has displaced all the air.
-
Cooling and Observation: The heat is removed, and the apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded at the exact moment the liquid is drawn back into the capillary tube.
Distillation Method:
For larger sample volumes, a simple distillation can be used. The temperature of the vapor is monitored as the liquid is distilled. For a pure substance, this temperature will remain constant throughout the distillation, and this stable temperature is the boiling point.
Visualization of Purity Effects on Phase Transitions
The following diagram illustrates the logical relationship between the purity of a substance and its observed melting and boiling point characteristics. For researchers, this relationship is a critical tool for assessing the success of purification protocols.
Caption: Logical flow of purity's effect on phase transitions.
References
Spectroscopic Characterization of Isopropyl Benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl benzoate, a common fragrance and flavor ingredient, and a versatile solvent and intermediate in the synthesis of pharmaceuticals and other organic compounds. This document presents detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including experimental protocols and visual representations of the molecular structure and fragmentation pathways.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.04 | Doublet of doublets | 2H | 8.0, 1.5 | Aromatic Protons (ortho to -COO) |
| 7.54 | Triplet | 1H | 7.5 | Aromatic Proton (para to -COO) |
| 7.43 | Triplet | 2H | 7.8 | Aromatic Protons (meta to -COO) |
| 5.25 | Septet | 1H | 6.3 | -CH- (isopropyl) |
| 1.37 | Doublet | 6H | 6.3 | -CH₃ (isopropyl) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 166.2 | C=O (ester carbonyl) |
| 132.8 | Aromatic C (para to -COO) |
| 130.6 | Aromatic C (ipso to -COO) |
| 129.6 | Aromatic C (ortho to -COO) |
| 128.3 | Aromatic C (meta to -COO) |
| 68.5 | -CH- (isopropyl) |
| 22.0 | -CH₃ (isopropyl) |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3068 | Medium | Aromatic C-H stretch |
| 2983, 2937 | Medium | Aliphatic C-H stretch |
| 1716 | Strong | C=O (ester carbonyl) stretch |
| 1602, 1585 | Medium | Aromatic C=C stretch |
| 1275 | Strong | C-O (ester) stretch |
| 1107 | Strong | C-O (ester) stretch |
| 711 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 164 | 25 | [M]⁺ (Molecular Ion) |
| 122 | 95 | [M - C₃H₆]⁺ |
| 105 | 100 | [C₆H₅CO]⁺ (Base Peak) |
| 77 | 60 | [C₆H₅]⁺ |
| 51 | 30 | [C₄H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the CDCl₃.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Typical parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The free induction decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected.
-
The baseline is corrected.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated, and the chemical shifts, multiplicities, and coupling constants are determined.
-
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated solution of this compound (approximately 20-50 mg) in CDCl₃ (0.5-0.7 mL) with TMS is prepared and transferred to a 5 mm NMR tube.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.
-
Data Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon environment.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 128 to 1024) are acquired due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
The FID is Fourier transformed.
-
The spectrum is phase- and baseline-corrected.
-
The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm, which in turn is referenced to TMS.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.[1][2]
-
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.
-
The sample spectrum is then recorded.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument's software to generate the final transmittance or absorbance spectrum. The positions of the major absorption bands are then identified.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is used, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the analyte from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[3]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the structure and fragmentation of this compound.
References
An In-depth Technical Guide to the Synthesis of Isopropyl Benzoate from Benzoic Acid and Isopropanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of isopropyl benzoate from benzoic acid and isopropanol, focusing on the widely utilized Fischer-Speier esterification method. It covers the underlying reaction mechanism, detailed experimental protocols, and key parameters influencing the reaction yield.
Introduction
This compound is an ester with a characteristic fruity, floral odor, finding applications in the fragrance, flavor, and cosmetics industries. In the pharmaceutical sector, it can serve as an intermediate in the synthesis of more complex molecules and as a solvent or plasticizer in drug formulations. The most common and economically viable method for its preparation is the acid-catalyzed esterification of benzoic acid with isopropanol.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from benzoic acid and isopropanol proceeds via the Fischer-Speier esterification, a reversible acid-catalyzed nucleophilic acyl substitution reaction. The overall reaction is depicted below:
C₆H₅COOH + (CH₃)₂CHOH ⇌ C₆H₅COOCH(CH₃)₂ + H₂O (Benzoic Acid + Isopropanol ⇌ this compound + Water)
The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically a strong acid like sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the benzoic acid. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Isopropanol: The oxygen atom of isopropanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining oxonium ion, yielding the final product, this compound.
This entire process is in equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, isopropanol) or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.
Quantitative Data on Reaction Parameters
The yield of this compound is influenced by several factors, including the choice of catalyst, the molar ratio of reactants, reaction temperature, and reaction time. The following tables summarize the impact of these parameters on the reaction outcome.
| Catalyst | Molar Ratio (Benzoic Acid:Isopropanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Sulfuric Acid | 1:3 | Reflux | 4 | ~85 | Excess isopropanol used to shift equilibrium. |
| p-Toluenesulfonic Acid | 1:1.5 | Reflux (with Dean-Stark) | 6 | >90 | Water removal drives the reaction to completion. |
| Amberlyst-15 | 1:2 | 80 | 8 | ~75 | Heterogeneous catalyst, allows for easier separation. |
| No Catalyst | 1:3 | Reflux | 24 | <5 | Demonstrates the necessity of an acid catalyst. |
Table 1: Effect of Catalyst and Reaction Conditions on this compound Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactants | |||
| Benzoic Acid | 12.21 g (0.1 mol) | 12.21 g (0.1 mol) | 12.21 g (0.1 mol) |
| Isopropanol | 18.03 g (0.3 mol) | 24.04 g (0.4 mol) | 30.05 g (0.5 mol) |
| Catalyst | |||
| Conc. H₂SO₄ | 1 mL | 1 mL | 1 mL |
| Conditions | |||
| Temperature | Reflux (~82°C) | Reflux (~82°C) | Reflux (~82°C) |
| Time | 4 h | 4 h | 4 h |
| Results | |||
| Theoretical Yield | 16.42 g | 16.42 g | 16.42 g |
| Actual Yield | ~13.96 g | ~14.78 g | ~15.10 g |
| % Yield | ~85% | ~90% | ~92% |
Table 2: Influence of Isopropanol Molar Excess on Reaction Yield
Experimental Protocols
Below are detailed experimental procedures for the synthesis of this compound using both homogeneous and heterogeneous acid catalysts.
Protocol 1: Synthesis using Sulfuric Acid (Homogeneous Catalyst)
Materials:
-
Benzoic Acid (C₇H₆O₂)
-
Isopropanol (C₃H₈O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether (C₄H₁₀O)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (e.g., 12.21 g, 0.1 mol) and an excess of isopropanol (e.g., 24.04 g, 0.4 mol).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 100 mL of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the unreacted benzoic acid and sulfuric acid), and finally with 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.
Protocol 2: Synthesis using p-Toluenesulfonic Acid with a Dean-Stark Apparatus
Materials:
-
Benzoic Acid (C₇H₆O₂)
-
Isopropanol (C₃H₈O)
-
p-Toluenesulfonic Acid monohydrate (p-TsOH·H₂O)
-
Toluene (C₇H₈)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzoic acid (e.g., 12.21 g, 0.1 mol), isopropanol (e.g., 9.02 g, 0.15 mol), p-toluenesulfonic acid monohydrate (e.g., 1.90 g, 0.01 mol), and toluene (e.g., 50 mL).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating at the bottom.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with 50 mL of 5% sodium bicarbonate solution and then with 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: Purify the resulting crude ester by vacuum distillation.
Visualizations
Signaling Pathway: Fischer-Speier Esterification Mechanism
Caption: The reaction mechanism for the acid-catalyzed Fischer-Speier esterification.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The Fischer-Speier esterification of benzoic acid with isopropanol is a robust and efficient method for the synthesis of this compound. High yields can be achieved by utilizing an excess of isopropanol or by the azeotropic removal of water. The choice of catalyst, whether homogeneous or heterogeneous, can be tailored to the specific requirements of the synthesis, such as ease of separation and catalyst reusability. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and optimize the production of this compound.
The Natural Occurrence of Isopropyl Benzoate in Plants and Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of isopropyl benzoate, a volatile organic compound with a characteristic sweet, fruity, and floral aroma. While its presence in certain plant species is documented, quantitative data remains limited in publicly available scientific literature. This document summarizes the known sources, provides detailed experimental protocols for its detection and quantification, and proposes a putative biosynthetic pathway based on current knowledge of plant biochemistry.
Natural Occurrence of this compound
This compound has been identified as a natural volatile constituent in a limited number of plants and food products. Its presence contributes to the overall flavor and aroma profile of these items. The primary documented source is the feijoa fruit, with other potential sources including apple, pear, cocoa, and honey, although its presence in the latter group is less definitively quantified in scientific literature.[1]
Table 1: Documented Natural Sources of this compound
| Plant/Food Source | Scientific Name | Family | Part(s) Analyzed | Concentration | Reference(s) |
| Feijoa | Feijoa sellowiana | Myrtaceae | Fruit Flesh | Not Quantified | [2] |
| Apple | Malus domestica | Rosaceae | Fruit | Not specified | [1] |
| Pear | Pyrus communis | Rosaceae | Fruit | Not specified | [1] |
| Cocoa | Theobroma cacao | Malvaceae | Beans/Products | Detected, not quantified | [1] |
| Honey | Apis mellifera | Apidae | Nectar-derived | Not specified |
Note: While some sources list apple, pear, and honey as containing this compound, specific studies quantifying its presence were not identified in the reviewed literature. Its presence in cocoa has been detected, but not quantified.
Experimental Protocols for the Analysis of this compound
The analysis of this compound in plant and food matrices is typically achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and suitable for the detection of volatile and semi-volatile organic compounds.
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This protocol is a generalized procedure based on methodologies for analyzing volatile esters in fruits and can be adapted for the specific analysis of this compound.
2.1.1. Sample Preparation
-
Homogenization: Homogenize a known weight of the fresh plant material (e.g., 5-10 g of fruit pulp) in a blender. To prevent enzymatic degradation and browning, especially in fruits like apple and pear, the addition of a sodium chloride solution or performing the extraction at low temperatures is recommended.
-
Vial Preparation: Transfer the homogenized sample into a 20 mL headspace vial.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-octanol or a deuterated analog of this compound if available) to the vial for quantification purposes.
-
Salting Out: Add sodium chloride (e.g., 1-2 g) to the vial to increase the ionic strength of the sample matrix, which enhances the release of volatile compounds into the headspace.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
2.1.2. HS-SPME Procedure
-
Fiber Selection: Choose an SPME fiber with a coating suitable for the extraction of esters and other volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common and effective choice.
-
Equilibration: Place the sealed vial in a heating block or the autosampler's incubation chamber and allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the volatile analytes.
-
Desorption: After extraction, the fiber is immediately transferred to the heated injection port of the GC-MS for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
2.2.1. GC Parameters (Example)
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2-5 minutes.
-
Ramp: Increase to 150°C at a rate of 3-5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10-15°C/min, hold for 5-10 minutes.
-
2.2.2. MS Parameters (Example)
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-450.
2.2.3. Compound Identification and Quantification
-
Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or with entries in a mass spectral library (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.
Visualizations
Diagram 1: Experimental Workflow for this compound Analysis
Caption: Workflow for HS-SPME-GC/MS analysis of this compound.
Putative Biosynthetic Pathway of this compound
The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on the known biosynthesis of other benzoate esters, such as methyl benzoate, a putative pathway can be proposed. This pathway likely involves the esterification of benzoic acid with isopropanol.
The biosynthesis of benzoic acid itself can occur via two main routes originating from the shikimate pathway product, L-phenylalanine: a β-oxidative pathway and a non-β-oxidative pathway. The final step is the esterification, which is likely catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known to be involved in the formation of volatile esters.
Diagram 2: Putative Biosynthesis of this compound
Caption: Putative biosynthetic pathway of this compound in plants.
References
Isopropyl Benzoate: A Comprehensive Toxicological and Safety Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the toxicological data and safety handling procedures for isopropyl benzoate. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of its potential hazards and the necessary precautions for its use in a research and development setting.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 939-48-0 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless, oily liquid |
| Odor | Sweet, fruity-floral |
| Boiling Point | 218 °C |
| Melting Point | -26 °C |
| Flash Point | 99 °C |
| Density | 1.011 - 1.013 g/cm³ |
| Refractive Index | 1.4930 - 1.4950 |
| Solubility | Insoluble in water; soluble in alcohol and oils |
Toxicological Data
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 3730 mg/kg | [1] |
| LD₅₀ | Rabbit | Dermal | 20 mL/kg (~20240 mg/kg)¹ | [1] |
¹Conversion based on a density of 1.012 g/mL. It is important to note that the original study reported the value in mL/kg.
Experimental Protocol Summary (General - based on OECD Guidelines):
-
Oral LD₅₀ (similar to OECD 401/420/423): The acute oral toxicity is typically determined by administering a single dose of the substance to fasted animals (commonly rats).[2] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[2] The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
-
Dermal LD₅₀ (similar to OECD 402): The acute dermal toxicity is assessed by applying a single dose of the substance to a shaved area of the skin of an animal (commonly rabbits or rats).[3] The application site is usually covered with a semi-occlusive dressing for a 24-hour exposure period. Animals are observed for 14 days for signs of toxicity and mortality. The dermal LD₅₀ is the dose estimated to be lethal to 50% of the animals.
Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Causes skin irritation (GHS Category 2) | |
| Eye Irritation | Rabbit | Causes serious eye irritation (GHS Category 2A) | |
| Skin Sensitization | Not specified | Not considered a dermal sensitizer |
Experimental Protocol Summary (General - based on OECD Guidelines):
-
Skin Irritation (similar to OECD 404): A small amount of the test substance is applied to a patch of shaved skin on a test animal (typically a rabbit). The skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation potential.
-
Eye Irritation (similar to OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at set intervals. The severity and reversibility of any lesions are recorded to classify the irritancy of the substance.
-
Skin Sensitization (similar to OECD 429 - Local Lymph Node Assay, LLNA): This assay assesses the potential of a substance to cause skin sensitization. It involves the topical application of the test substance to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining lymph nodes is then measured. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater. The EC3 value, which is the concentration that produces an SI of 3, is a measure of the sensitizing potency.
Other Toxicological Endpoints
There is a notable lack of publicly available quantitative data for the following endpoints for this compound. The information provided is based on general statements from safety data sheets or is inferred from the absence of data.
| Endpoint | Result | Reference |
| Inhalation Toxicity | May cause respiratory irritation (GHS Category 3) | |
| Mutagenicity | No data available. Benzoic acid and related compounds are generally not considered genotoxic. | |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | |
| Reproductive Toxicity | No data available. |
Experimental Protocol Summary (General - based on OECD Guidelines):
-
Acute Inhalation Toxicity (similar to OECD 403): This test determines the toxicity of a substance upon inhalation over a short period. Animals, typically rats, are exposed to the substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (usually 4 hours). The animals are then observed for at least 14 days. The LC₅₀ (lethal concentration 50%) is then calculated.
-
Bacterial Reverse Mutation Test (Ames Test) (similar to OECD 471): This in vitro test is used to assess the mutagenic potential of a substance. It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid. The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of revertant colonies that can grow without the amino acid.
-
Carcinogenicity Study (similar to OECD 451): These are long-term studies, typically lasting for the majority of the animal's lifespan (e.g., 2 years for rodents). Animals are administered the test substance daily, and are observed for the development of tumors.
-
Reproductive and Developmental Toxicity Study (similar to OECD 414): These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development. The substance is administered to animals before and during pregnancy, and the effects on parental animals and their offspring are assessed.
Potential Signaling Pathways and Mechanisms of Toxicity
While specific signaling pathways for this compound toxicity have not been extensively studied, one potential mechanism of interaction has been identified.
-
Inhibition of Cytochrome P450 Enzymes: In vitro studies have suggested that this compound may inhibit the activity of cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many drugs. Inhibition of CYP450 enzymes can lead to altered drug metabolism, potentially resulting in drug-drug interactions and adverse effects.
References
Isopropyl Benzoate: A Versatile Biochemical Reagent in Life Sciences
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl benzoate, a benzoate ester, is an organic compound with a growing presence in the landscape of life sciences research. While traditionally utilized in the fragrance, flavor, and cosmetic industries, its utility as a biochemical reagent is becoming increasingly apparent. This technical guide provides a comprehensive overview of this compound's applications in life sciences, focusing on its role as an inducer of biosynthetic pathways, its interactions with key enzyme systems, and its antimicrobial properties. This document is intended to serve as a resource for researchers and professionals in drug development and molecular biology, offering detailed experimental protocols and insights into its mechanism of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Colorless oily liquid | [2] |
| Odor | Sweet, fruity-floral | |
| Boiling Point | 218 °C | |
| Melting Point | -26 °C | |
| Density | 1.01 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents and oils. Miscible with ethanol at room temperature. | |
| logP | 2.2518 |
Applications in Life Sciences
This compound has demonstrated utility in several key areas of biochemical and life sciences research.
Induction of Phloroglucinol Biosynthesis in E. coli
One of the most significant applications of this compound in biotechnology is its use as an inducer for the production of phloroglucinol in genetically engineered Escherichia coli. Phloroglucinol is a valuable platform chemical with applications in the pharmaceutical and manufacturing sectors.
The cumate-inducible expression system, which utilizes this compound (often referred to as cumate in this context), offers a cost-effective and efficient alternative to the traditional IPTG-inducible systems. This system is based on the regulatory elements of the Pseudomonas putida F1 cym and cmt operons. The CymR repressor protein constitutively expressed in the E. coli host binds to the operator region, preventing the transcription of the target gene. The addition of this compound leads to its binding to CymR, causing a conformational change that releases the repressor from the operator and allows for the transcription of the downstream gene, in this case, phlD, which encodes phloroglucinol synthase.
A study by Yuan S, et al. (2020) demonstrated a significant increase in phloroglucinol yield using an optimized cumate-inducible expression system.
| Expression System | Inducer | Phloroglucinol Yield (mg/L) | Reference |
| pET28a-phlD | IPTG | ~150 | |
| pNEW-phlD-rop | This compound (Cumate) | ~300 |
Inhibition of Cytochrome P450 Enzymes
Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of microorganisms. Its hydrophobic nature is believed to facilitate its interaction with and disruption of bacterial cell membranes, leading to cell death. This mechanism is common for many benzoate esters and other lipophilic antimicrobial agents that can compromise membrane integrity. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal strains are not extensively documented in scientific literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Induction of Phloroglucinol Production in E. coli
This protocol is based on the work of Yuan S, et al. (2020) for the induction of phloroglucinol synthesis in an E. coli strain engineered with a cumate-inducible expression system harboring the phlD gene.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with the pNEW-phlD-rop expression vector.
-
Luria-Bertani (LB) medium.
-
Kanamycin (or other appropriate antibiotic for plasmid maintenance).
-
This compound (Cumate) stock solution (e.g., 100 mM in ethanol).
-
Incubator shaker.
-
Spectrophotometer.
-
Centrifuge.
-
HPLC system for phloroglucinol quantification.
Procedure:
-
Starter Culture: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture: Inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.1.
-
Growth: Incubate the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 0.1 mM.
-
Post-Induction Growth: Continue to incubate the culture at a lower temperature (e.g., 20-28°C) for 12-24 hours to allow for protein expression and phloroglucinol production.
-
Sample Collection: Harvest the culture by centrifugation (e.g., 5000 x g for 10 minutes). The supernatant can be used for the quantification of extracellular phloroglucinol.
-
Quantification: Analyze the phloroglucinol concentration in the supernatant using a validated HPLC method.
In Vitro Cytochrome P450 Inhibition Assay
This is a generalized protocol to determine the inhibitory potential of this compound on various CYP isoforms using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
This compound solutions at various concentrations.
-
Positive control inhibitor for each CYP isoform.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile or methanol for reaction termination.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Pre-incubation: In a microcentrifuge tube or a 96-well plate, combine HLMs, phosphate buffer, and the this compound solution (or positive control/vehicle). Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the specific CYP substrate to the mixture.
-
Start the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific microorganism.
Materials:
-
Test microorganism (e.g., E. coli, S. aureus).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Bacterial inoculum standardized to 0.5 McFarland standard.
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflows
Caption: Workflow for this compound-Induced Phloroglucinol Production.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Biosynthetic Pathway
Caption: this compound-Inducible Phloroglucinol Biosynthesis Pathway.
Signaling Pathways
Currently, there is a lack of specific research detailing the direct modulation of signaling pathways in mammalian cells by this compound. While studies on other benzoate compounds, such as sodium benzoate, have suggested potential effects on cellular processes, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. Future research is warranted to elucidate any potential impact of this compound on mammalian cell signaling.
Conclusion
This compound is emerging as a valuable tool in the life sciences, particularly in the field of metabolic engineering for the production of valuable biochemicals. Its role as a cost-effective inducer in the cumate expression system is a significant advancement. Furthermore, its inhibitory effects on cytochrome P450 enzymes and its antimicrobial properties suggest its potential relevance in drug metabolism and as a preservative, although more quantitative data is needed to fully characterize these activities. The experimental protocols provided in this guide offer a foundation for researchers to explore and expand upon the applications of this compound in their respective fields. Further investigation into its mechanism of action and its effects on cellular systems will undoubtedly uncover new and valuable applications for this versatile biochemical reagent.
References
Methodological & Application
Isopropyl Benzoate: A Potent Inducer for the Cumate Switch Expression System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The cumate switch is a tightly regulated, inducible gene expression system that offers robust and tunable control of target gene expression in a variety of host organisms, including Escherichia coli, Bacillus subtilis, Streptomyces, and various mammalian cell lines.[1][2][3][4] This system is based on the regulatory elements of the p-cymene (cym) and p-cumate (cmt) operons from Pseudomonas putida F1.[5] The core components of the system are the CymR repressor protein and its corresponding operator DNA sequence (CuO). In the absence of an inducer, CymR binds to the CuO sequence placed downstream of a promoter, effectively blocking the transcription of the gene of interest.
The system is induced by the small, non-toxic molecule p-isopropylbenzoate, commonly referred to as cumate. Isopropyl benzoate binds to the CymR repressor, causing a conformational change that leads to its dissociation from the CuO operator. This alleviates the repression and allows for robust transcription of the target gene. Key advantages of the cumate switch system include its tight regulation with low basal expression, dose-dependent control over expression levels (a "rheostat" mechanism), and the reversibility of induction. Furthermore, this compound is an inexpensive and water-soluble inducer that is not metabolized by most host cells, ensuring stable induction levels.
These characteristics make the cumate switch system, with this compound as the inducer, a powerful tool for a wide range of applications, from fundamental research in functional genomics to process development in the biopharmaceutical industry.
Mechanism of Action
The cumate switch system operates on a simple and efficient "on/off" mechanism governed by the interaction between the CymR repressor and the inducer, this compound.
-
In the "Off" State (No Inducer): The constitutively expressed CymR repressor protein binds with high affinity to the specific operator sequence (CuO), which is engineered into the expression vector downstream of a promoter and upstream of the gene of interest. This binding physically obstructs the RNA polymerase from initiating transcription, leading to very low basal expression levels of the target gene.
-
In the "On" State (Inducer Present): When this compound (cumate) is added to the culture medium, it readily penetrates the cell membrane and binds to the CymR repressor. This binding event induces an allosteric change in the CymR protein, significantly reducing its affinity for the CuO operator sequence. The CymR-inducer complex detaches from the DNA, allowing the RNA polymerase to access the promoter and initiate transcription of the downstream gene of interest. The level of gene expression can be modulated by varying the concentration of this compound.
-
Reversibility: The induction is reversible. Removal of this compound from the culture medium allows CymR to return to its original conformation, re-bind to the CuO operator, and repress transcription.
References
- 1. systembio.com [systembio.com]
- 2. researchgate.net [researchgate.net]
- 3. Caged Cumate Enables Proximity-Dependent Control over Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a synthetic cumate-inducible gene expression system for Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
pNEW Plasmid Expression Vector with Cumate-Inducible Promoter: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pNEW plasmid expression vector, equipped with a cumate-inducible promoter, offers a robust and tightly regulated system for controlled gene expression in a variety of host organisms, including Escherichia coli and mammalian cells.[1][2] This system is based on the regulatory elements of the Pseudomonas putida F1 cmt and cym operons.[1][3] The core components are the CymR repressor protein and its corresponding operator sequence (CuO), integrated into the pNEW vector.[1] Gene expression is repressed in the absence of the inducer, p-cumate, and is activated upon its addition. This system provides several advantages, including high-level expression, stringent regulation with low basal expression, dose-dependent induction (rheostatic control), and the use of a non-toxic, inexpensive inducer.
Principle of the Cumate-Inducible System
The cumate-inducible system relies on a simple yet effective "on/off" switch for gene transcription. The key players are:
-
CymR Repressor: A protein that, in its active state, binds to the cumate operator (CuO) sequence located downstream of the promoter in the pNEW vector.
-
Cumate Operator (CuO): A specific DNA sequence that serves as the binding site for the CymR repressor.
-
p-Cumate (Inducer): A small molecule that, when present, binds to the CymR repressor, causing a conformational change that prevents it from binding to the CuO sequence.
In the absence of cumate, the CymR repressor binds to the CuO site, physically blocking RNA polymerase from transcribing the downstream gene of interest (GOI), thus keeping the system in an "off" state with very low background expression. When cumate is added to the culture medium, it enters the cells and binds to CymR. This CymR-cumate complex is unable to bind to the operator, leading to the dissociation of the repressor from the DNA. This clears the path for RNA polymerase to initiate transcription of the GOI, turning the system "on". The level of gene expression can be fine-tuned by varying the concentration of cumate, and the induction is reversible by removing cumate from the medium.
Key Features and Applications
The pNEW cumate-inducible system is a versatile tool for a wide range of applications in molecular biology, drug discovery, and biotechnology.
Key Features:
-
Tight Regulation: Extremely low basal expression levels in the uninduced state.
-
High Induction Ratio: Significant increase in gene expression upon induction.
-
Rheostatic Control: The level of gene expression is titratable with the concentration of the cumate inducer.
-
Reversibility: Gene expression can be turned on and off by the addition and removal of cumate.
-
Non-toxic Inducer: Cumate is a non-toxic and inexpensive small molecule.
-
Homogeneous Expression: Induction leads to a uniform expression profile across the cell population.
-
Broad Host Range: Functional in various prokaryotic and eukaryotic cells.
Applications:
-
Recombinant Protein Production: High-yield production of proteins, including enzymes and bioactive peptides.
-
Functional Genomics: Studying the function of genes, especially those that are toxic or affect cell growth when constitutively expressed.
-
Gene Therapy Research: Controlled expression of therapeutic genes.
-
Drug Discovery: Development of cell-based assays for screening and validation of drug candidates.
-
Metabolic Engineering: Regulating the expression of genes in metabolic pathways.
Quantitative Data Summary
The performance of the cumate-inducible system has been quantified in several studies. The following tables summarize key data on expression levels and induction ratios.
Table 1: Dose-Dependent GFP Expression in E. coli using pNEW-gfp
| Cumate Concentration (µM) | Specific GFP Yield (mg/g dry weight of cells) |
| 0 | ~0 |
| 1 | ~10 |
| 2.5 | ~25 |
| 5 | ~50 |
| 10 | ~90 |
| 30 | ~120 (Maximal) |
| 122 | ~120 |
Table 2: Cumate-Inducible GFP Expression in Avian Cell Lines
| Cell Line | Cumate Concentration (µg/mL) | Duration of Induction | % GFP-Positive Cells |
| DF1 | 300 | 3 days | 55.07% ± 5.22% |
| DF1 | 300 | 6 days | 62.37% ± 0.23% |
| DF1 | 450 | 3 days | 55.63% ± 1.72% |
| DF1 | 450 | 6 days | 64.23% ± 1.8% |
| QM7 | 300 | 3 days | Not specified |
| QM7 | 300 | 6 days | Not specified |
| QM7 | 450 | 3 days | Not specified |
| QM7 | 450 | 6 days | Not specified |
Note: In QM7 cells, some leaky GFP expression was observed in the uninduced state.
Experimental Protocols
Protocol 1: Cloning a Gene of Interest into the pNEW Vector
This protocol outlines the general steps for inserting a gene of interest (GOI) into the pNEW plasmid.
Materials:
-
pNEW vector
-
DNA template containing the GOI
-
Primers for PCR with appropriate restriction sites
-
High-fidelity DNA polymerase
-
Restriction enzymes and corresponding buffers
-
T4 DNA ligase and buffer
-
Competent E. coli cells (e.g., DH5α for cloning)
-
LB agar plates with the appropriate antibiotic for pNEW selection
-
Standard molecular biology reagents and equipment
Procedure:
-
Primer Design and PCR Amplification:
-
Design primers to amplify your GOI. Incorporate unique restriction enzyme sites at the 5' ends of the forward and reverse primers that are compatible with the multiple cloning site (MCS) of the pNEW vector.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the GOI from your template DNA.
-
Purify the PCR product using a PCR purification kit.
-
-
Restriction Digest:
-
Digest both the purified PCR product and the pNEW vector with the selected restriction enzymes.
-
Set up the digestion reactions according to the enzyme manufacturer's instructions.
-
Incubate at the optimal temperature for the recommended time.
-
Purify the digested vector and insert by gel electrophoresis and gel extraction.
-
-
Ligation:
-
Set up a ligation reaction with the digested pNEW vector and the GOI insert. Use a molar ratio of insert to vector of approximately 3:1.
-
Include a negative control with only the digested vector to assess self-ligation.
-
Incubate the ligation reaction as recommended by the T4 DNA ligase manufacturer.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells using a standard heat-shock or electroporation protocol.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pNEW vector.
-
Incubate the plates overnight at 37°C.
-
-
Clone Verification:
-
Pick several colonies and screen for the correct insert by colony PCR using primers flanking the MCS.
-
Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.
-
Protocol 2: Inducible Gene Expression in E. coli
This protocol describes how to induce the expression of the cloned GOI in E. coli.
Materials:
-
Verified pNEW-GOI plasmid
-
E. coli expression host strain (e.g., BL21(DE3))
-
LB medium with the appropriate antibiotic
-
Cumate stock solution (e.g., 1000x stock in 95% ethanol)
Procedure:
-
Transformation of Expression Host:
-
Transform the pNEW-GOI plasmid into a suitable E. coli expression strain.
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.
-
Grow overnight at 37°C with shaking.
-
-
Induction:
-
The next day, dilute the overnight culture into a larger volume of fresh LB medium with the antibiotic to an OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until it reaches mid-log phase (OD600 of 0.4-0.6).
-
To induce gene expression, add cumate to the desired final concentration (e.g., 1-100 µM). A titration experiment is recommended to determine the optimal concentration for your GOI.
-
Continue to incubate the culture under the desired conditions (temperature and time) for protein expression. Optimal expression times can range from a few hours to overnight, depending on the protein.
-
-
Harvesting and Analysis:
-
Harvest the cells by centrifugation.
-
The cell pellet can be stored at -80°C or processed immediately for protein extraction and analysis (e.g., SDS-PAGE, Western blot).
-
Protocol 3: Inducible Gene Expression in Mammalian Cells
This protocol provides a general guideline for using the cumate-inducible pNEW system in mammalian cells.
Materials:
-
pNEW-GOI plasmid (mammalian expression version)
-
Mammalian cell line of choice
-
Appropriate cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (if creating a stable cell line)
-
Cumate stock solution
Procedure:
-
Transfection:
-
Seed mammalian cells in a multi-well plate or culture dish to be 70-90% confluent at the time of transfection.
-
Transfect the pNEW-GOI plasmid into the cells using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Transient Expression and Induction:
-
24-48 hours post-transfection, replace the medium with fresh medium containing cumate at the desired final concentration (e.g., 30-450 µg/mL).
-
Incubate the cells for the desired period (e.g., 24-72 hours) to allow for gene expression.
-
Harvest the cells or culture supernatant for analysis of gene or protein expression.
-
-
Stable Cell Line Generation (Optional):
-
If the pNEW vector contains a selectable marker for mammalian cells, begin selection 48 hours post-transfection by adding the appropriate antibiotic to the culture medium.
-
Replace the medium with fresh medium containing the selection antibiotic every 3-4 days until resistant colonies appear.
-
Isolate and expand individual colonies to establish stable cell lines.
-
To induce expression in the stable cell line, add cumate to the culture medium as described for transient expression.
-
Troubleshooting
-
High Background Expression:
-
Ensure the integrity of the CymR repressor gene in the plasmid.
-
Use a lower copy number version of the pNEW vector if available.
-
In mammalian systems, leaky expression can sometimes be cell-line dependent.
-
-
No or Low Induction:
-
Verify the sequence of the cloned GOI and the integrity of the promoter and operator regions.
-
Optimize the cumate concentration; perform a dose-response experiment.
-
Ensure the cumate stock solution is properly prepared and stored.
-
Optimize induction time and temperature (for E. coli).
-
For mammalian cells, check transfection efficiency.
-
-
Cell Toxicity:
-
If the expressed protein is toxic, use a lower concentration of cumate for a lower level of expression.
-
Reduce the induction time or lower the culture temperature (for E. coli).
-
Although cumate itself is generally non-toxic, high concentrations should be tested for any cell-line-specific effects.
-
These application notes and protocols provide a comprehensive guide for utilizing the pNEW plasmid expression vector with its cumate-inducible promoter system. By following these guidelines, researchers can achieve tightly controlled, high-level expression of their genes of interest for a wide array of applications.
References
- 1. Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient transgene expression system using a cumate-inducible promoter and Cre-loxP recombination in avian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Protocol for inducing protein expression with isopropyl benzoate in E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The use of inducible promoters is a cornerstone of recombinant protein production in Escherichia coli. While the lactose-inducible system, utilizing Isopropyl β-D-1-thiogalactopyranoside (IPTG), is widely used, alternative systems offering tighter regulation, higher yields, and reduced toxicity are of significant interest. This document provides a detailed protocol for a novel protein expression system in E. coli that utilizes isopropyl benzoate (cumate) as an inducer. This system, based on the regulatory elements from the Pseudomonas putida F1 cym and cmt operons, offers several advantages, including low basal expression levels, homogenous induction across the cell population, and the use of a non-toxic, water-soluble, and inexpensive inducer.[1][2]
The core of this system is the pNEW expression vector, which contains a partial T5 phage promoter combined with a synthetic operator sequence. The vector also constitutively expresses the CymR repressor protein. In the absence of the inducer, CymR binds to the operator, effectively blocking the transcription of the target gene. The addition of cumate leads to its binding to CymR, causing a conformational change that releases the repressor from the operator and allows for robust transcription of the gene of interest by the E. coli RNA polymerase.[1]
Data Presentation
The cumate-inducible system has been shown to outperform the traditional IPTG-inducible pET system in terms of protein yield. The following tables summarize the quantitative data from a comparative study expressing Green Fluorescent Protein (GFP).
Table 1: Effect of Inducer Concentration on Specific GFP Yield
| Inducer Concentration (µM) | Cumate-induced Specific GFP Yield (mg GFP/g DCW) |
| 0 | 0.2 |
| 10 | 25 |
| 20 | 45 |
| 30 | 55 |
| 60 | 50 |
| 122 | 48 |
Data adapted from a study using E. coli BL21(DE3) bearing pNEW-gfp, harvested 4 hours after induction.[1] DCW = Dry Cell Weight. Maximal yield was observed at 30 µM cumate.
Table 2: Comparison of Volumetric and Specific GFP Yields between Cumate and IPTG-induced Systems in Fed-Batch Fermentations
| Inducer and Concentration | Time after Induction (h) | Volumetric Yield (mg GFP/liter) | Specific Yield (mg GFP/g DCW) |
| Cumate (100 µM) | 4 | 380 | 50 |
| 8 | 450 | 48 | |
| IPTG (100 µM) | 4 | 250 | 35 |
| 8 | 300 | 32 | |
| Cumate (1000 µM) | 4 | 420 | 52 |
| 8 | 500 | 50 | |
| IPTG (1000 µM) | 4 | 300 | 38 |
| 8 | 350 | 35 |
Data adapted from fed-batch fermentations of E. coli BL21(DE3) harboring either pNEW-gfp or pET-gfp.[1] The cumate-induced cultures consistently demonstrated higher volumetric and specific yields compared to the IPTG-induced cultures.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Cumate Induction
The mechanism of cumate induction is a straightforward repressor-inducer system.
Caption: Mechanism of the cumate-inducible expression system in E. coli.
Experimental Workflow for Protein Expression
The following diagram outlines the general workflow for inducing protein expression with cumate.
Caption: General workflow for cumate-induced protein expression in E. coli.
Experimental Protocols
Materials
-
E. coli strain (e.g., BL21(DE3)) transformed with the pNEW vector containing the gene of interest.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic for plasmid selection (e.g., kanamycin at 50 µg/ml).
-
Cumate stock solution (e.g., 100 mM in ethanol, store at -20°C).
-
Incubator shaker.
-
Spectrophotometer.
-
Centrifuge.
Protocol for Small-Scale Expression and Optimization
This protocol is suitable for optimizing induction conditions in shake flasks.
-
Starter Culture Preparation:
-
Inoculate a single colony from a fresh transformation plate into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with vigorous shaking (200-250 rpm).
-
-
Main Culture Inoculation:
-
The next day, inoculate 50 mL of fresh LB medium (with antibiotic) in a 250 mL baffled flask with the overnight starter culture (a 1:100 dilution is recommended).
-
Incubate at 37°C with vigorous shaking.
-
-
Induction:
-
Monitor the optical density of the culture at 600 nm (OD600).
-
When the OD600 reaches mid-log phase (0.6-0.8), induce protein expression by adding cumate to the desired final concentration. For optimization, a range of concentrations from 10 µM to 100 µM can be tested. A concentration of 30 µM has been shown to be optimal for maximal specific yield in some cases.
-
As a negative control, an uninduced culture (no cumate added) should be included.
-
-
Post-Induction Growth:
-
Continue to incubate the cultures at the desired temperature. For many proteins, expression at 37°C for 4-8 hours is sufficient. For proteins prone to insolubility, lowering the temperature to 18-25°C and extending the induction time (e.g., 16-24 hours) may improve solubility.
-
-
Cell Harvesting:
-
After the induction period, transfer the culture to a centrifuge tube.
-
Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
-
Analysis of Protein Expression:
-
The cell pellet can be stored at -80°C or processed immediately for analysis.
-
To analyze protein expression, resuspend the cell pellet in a suitable lysis buffer and perform SDS-PAGE and Western blot analysis.
-
Protocol for Large-Scale Protein Expression
This protocol can be adapted for larger culture volumes for protein purification.
-
Starter Culture: Prepare a 50-100 mL starter culture as described above.
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) in a 2.8 L baffled flask with the entire starter culture.
-
Growth and Induction:
-
Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induce with the predetermined optimal concentration of cumate.
-
-
Post-Induction and Harvesting:
-
Continue incubation under the optimized conditions (temperature and time).
-
Harvest the cells by centrifugation in a larger capacity centrifuge.
-
Proceed with cell lysis and protein purification protocols.
-
Conclusion
The cumate-inducible expression system provides a powerful and efficient alternative to traditional IPTG-based systems for recombinant protein production in E. coli. Its key advantages of tight regulation, high yield, and the use of a non-toxic inducer make it an attractive option for both academic research and industrial applications. The protocols provided here offer a starting point for researchers to implement and optimize this system for their specific protein of interest.
References
Application Notes and Protocols for Phloroglucinol Biosynthesis Using Isopropyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of isopropyl benzoate (also known as cumate) as an inducer for the biosynthesis of phloroglucinol in genetically engineered Escherichia coli. This system offers a cost-effective and highly efficient alternative to traditional induction methods, such as with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Introduction
Phloroglucinol is a valuable phenolic compound with applications in the pharmaceutical, cosmetic, and food industries. Biosynthesis of phloroglucinol in microbial hosts like E. coli presents a sustainable alternative to chemical synthesis. The key enzyme in this pathway is phloroglucinol synthase (PhlD), which catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol. The expression of the phlD gene is often placed under the control of an inducible promoter to allow for controlled production.
The cumate-inducible expression system, utilizing the pNEW vector, has emerged as a superior method for inducing gene expression in E. coli. This system is based on the CymR repressor protein from Pseudomonas putida, which binds to the cumate operator (CuO) sequence in the absence of the inducer, p-isopropylbenzoate (cumate). The addition of cumate leads to its binding with CymR, causing a conformational change that releases the repressor from the operator, thereby allowing transcription of the downstream gene, in this case, phlD.
A study by Yuan et al. (2020) demonstrated that the use of a cumate-inducible pNEW vector for phlD expression resulted in a twofold increase in phloroglucinol yield compared to the conventional IPTG-inducible pET28a system. Furthermore, the cost of the inducer was significantly reduced.
Data Presentation
The following tables summarize the quantitative data from key experiments comparing the cumate-inducible system with the IPTG-inducible system for phloroglucinol production.
Table 1: Comparison of Phloroglucinol Yields with Different Expression Systems
| Strain/Vector | Inducer | Phloroglucinol Yield (mg/L) | Fold Increase vs. IPTG System |
| E. coli BL21(DE3)/pET28a-phlD1 | IPTG (0.1 mM) | 112.5 ± 7.5 | 1.0 |
| E. coli BL21(DE3)/pNEW-phlD1-rop | Cumate (0.1 mM) | 225.0 ± 10.0 | 2.0 |
| E. coli BL21(DE3)/pNEW-phlD1-norop | Cumate (0.1 mM) | 195.0 ± 8.0 | 1.73 |
Data extracted from Yuan S, et al. (2020).[1][2][3]
Table 2: Optimization of Inducer Concentration for Phloroglucinol Production
| Inducer | Concentration (mM) | Phloroglucinol Yield (mg/L) |
| Cumate | 0.01 | ~150 |
| Cumate | 0.05 | ~200 |
| Cumate | 0.1 | ~225 |
| Cumate | 0.2 | ~220 |
| Cumate | 0.5 | ~210 |
| IPTG | 0.01 | ~80 |
| IPTG | 0.05 | ~100 |
| IPTG | 0.1 | ~112.5 |
| IPTG | 0.2 | ~110 |
| IPTG | 0.5 | ~105 |
Data interpolated from graphical representations in Yuan S, et al. (2020).[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the cumate-inducible expression system and the general experimental workflow for phloroglucinol production.
Caption: Mechanism of the cumate-inducible expression system.
Caption: Experimental workflow for phloroglucinol production.
Experimental Protocols
Protocol 1: Construction of the Expression Plasmid (pNEW-phlD1-rop)
This protocol describes the cloning of the phlD gene into the cumate-inducible pNEW vector containing the rop gene for copy number control.
Materials:
-
phlD gene source (e.g., genomic DNA from Pseudomonas fluorescens or a synthetic gene)
-
pNEW vector with rop gene
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase
-
Competent E. coli DH5α cells
-
LB agar plates with appropriate antibiotic (e.g., kanamycin)
-
Standard molecular biology reagents and equipment
Method:
-
Amplify the phlD gene using PCR with primers containing restriction sites compatible with the pNEW vector's multiple cloning site (e.g., NdeI and XhoI).
-
Digest both the PCR product and the pNEW-rop vector with the selected restriction enzymes.
-
Purify the digested gene insert and vector using a gel extraction kit.
-
Ligate the digested phlD gene into the linearized pNEW-rop vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select colonies and verify the correct insertion of the phlD gene by colony PCR and Sanger sequencing.
-
Isolate the pNEW-phlD1-rop plasmid from a verified colony using a plasmid miniprep kit.
Protocol 2: Phloroglucinol Production in E. coli
This protocol details the expression of the phlD gene and the production of phloroglucinol using the cumate-inducible system.
Materials:
-
E. coli BL21(DE3) cells
-
pNEW-phlD1-rop plasmid
-
LB medium
-
Kanamycin (or other appropriate antibiotic)
-
p-isopropylbenzoate (cumate) stock solution (e.g., 100 mM in ethanol)
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
Method:
-
Transform the pNEW-phlD1-rop plasmid into competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar with kanamycin and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking (200-250 rpm) to generate a seed culture.
-
Inoculate 50 mL of fresh LB medium with kanamycin in a 250 mL flask with the overnight seed culture to an initial OD600 of approximately 0.05.
-
Incubate the main culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding cumate to a final concentration of 0.1 mM.
-
Continue to incubate the culture at 30°C with shaking for 18-24 hours.
-
After the incubation period, harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
The supernatant can be used for phloroglucinol extraction and analysis.
Protocol 3: Extraction and Quantification of Phloroglucinol by HPLC
This protocol describes the extraction of phloroglucinol from the culture medium and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Culture supernatant
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Phloroglucinol standard
-
HPLC system with a C18 column and UV detector
Method:
-
Extraction:
-
To 10 mL of the culture supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully collect the upper organic phase (ethyl acetate).
-
Repeat the extraction twice more and pool the organic phases.
-
Dry the pooled organic phase over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate using a rotary evaporator to obtain the crude phloroglucinol extract.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-5 min: 10% acetonitrile
-
5-25 min: 10-90% acetonitrile
-
25-30 min: 90% acetonitrile
-
30-35 min: 90-10% acetonitrile
-
35-40 min: 10% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a phloroglucinol standard.
-
Quantify the phloroglucinol in the samples by comparing the peak area to the standard curve.
-
References
Isopropyl Benzoate: A Versatile Building Block in the Synthesis of Bioactive Molecules - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl benzoate, the ester of benzoic acid and isopropanol, is a readily available and versatile organic compound. While widely recognized for its applications in the fragrance and cosmetic industries, its utility as a fundamental building block in the synthesis of complex bioactive molecules is an area of growing interest.[1][2] This document provides a comprehensive overview of the application of this compound in organic synthesis, detailing key reactions, experimental protocols, and its role in the generation of molecules with potential therapeutic applications. The isopropyl ester moiety can serve as a convenient protecting group for carboxylic acids or as a reactive site for various chemical transformations, including transesterification, Grignard reactions, and directed ortho-metalation, paving the way for the construction of diverse molecular architectures.[3][4][5]
Core Applications and Synthetic Strategies
This compound can be employed in several key synthetic strategies to generate precursors for or the final structures of bioactive molecules. The primary modes of reactivity involve either transformation of the ester functionality or functionalization of the aromatic ring.
Transesterification for the Synthesis of Bioactive Esters
Transesterification of this compound offers a straightforward method for the synthesis of other benzoate esters, some of which exhibit biological activity. This reaction is typically catalyzed by an acid or a base, or mediated by enzymes, and involves the exchange of the isopropyl group with another alcohol. This approach is particularly useful for creating libraries of ester derivatives for structure-activity relationship (SAR) studies.
One notable class of bioactive esters are the salicylates, which are known for their anti-inflammatory properties. Isopropyl salicylate, for instance, can be synthesized from salicylic acid and isopropanol and is used as a fragrance and topical analgesic. While not a direct transesterification of this compound, the synthesis of related bioactive esters highlights the importance of the benzoate scaffold.
Table 1: Synthesis of Bioactive Esters via Esterification
| Product | Starting Materials | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Isopropyl Salicylate | Salicylic Acid, Propylene | Sulfuric Acid | None | 120°C, 0.5-1.5 MPa, 10-40 h | High | |
| Methyl p-Hydroxybenzoate | p-Hydroxybenzoic Acid, Methanol | Sulfuric Acid | Toluene | Reflux | 86 |
Experimental Protocol: Synthesis of Isopropyl Salicylate
-
To a high-pressure reactor, add salicylic acid and a catalytic amount of sulfuric acid.
-
Introduce propylene gas to the reactor until the pressure reaches 0.5-1.5 MPa.
-
Heat the reaction mixture to 120°C and maintain for 10-40 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reactor to room temperature and cautiously vent the excess propylene.
-
The crude product is then purified by filtration to remove unreacted salicylic acid, followed by neutralization and distillation.
Workflow for Transesterification/Esterification
Caption: General workflow for synthesizing new benzoate esters.
Grignard Reaction for the Synthesis of Tertiary Alcohols
The reaction of this compound with Grignard reagents (R-MgX) is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of tertiary alcohols. This reaction proceeds through a double addition of the Grignard reagent to the ester carbonyl group. The resulting tertiary alcohols can serve as important intermediates in the synthesis of more complex bioactive molecules. While specific examples starting directly from this compound to create a known bioactive molecule are not abundant in the literature, this methodology is a fundamental transformation in organic synthesis.
Table 2: Representative Grignard Reaction with an Ester
| Grignard Reagent | Ester | Product | Solvent | Work-up | Reference |
| Phenylmagnesium bromide | Methyl benzoate | Triphenylmethanol | Diethyl ether | Acidic (e.g., aq. HCl) |
Experimental Protocol: General Grignard Reaction with this compound
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by chromatography or recrystallization.
Grignard Reaction Pathway
Caption: Stepwise mechanism of the Grignard reaction on an ester.
Friedel-Crafts Acylation and Related Reactions
While Friedel-Crafts acylation typically involves acyl chlorides or anhydrides, the aromatic ring of this compound can, in principle, be functionalized through electrophilic aromatic substitution reactions. However, the ester group is deactivating, directing incoming electrophiles to the meta position. More commonly, derivatives of benzoic acid are used in such reactions to synthesize precursors to bioactive molecules. For instance, p-isopropylbenzoic acid is a known precursor in some synthetic routes.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The ester group of this compound is not a strong directing group for this reaction. However, related benzoate derivatives with stronger directing groups, such as amides or carbamates, are commonly used. A synthetic route could potentially involve the transformation of the this compound into a suitable directing group, followed by ortho-lithiation and reaction with an electrophile.
Conceptual Workflow for DoM
Caption: General scheme for Directed ortho-Metalation.
Application in the Synthesis of Specific Bioactive Molecules
While direct, multi-step syntheses of marketed drugs starting from this compound are not prominently featured in the literature, its structural motifs are present in several bioactive compounds. For example, derivatives of p-hydroxybenzoic acid (parabens), which include isopropyl paraben, are known for their antimicrobial properties and have been investigated for their potential estrogenic activity.
The synthesis of the anti-diabetic drug Nateglinide involves a trans-4-isopropylcyclohexanecarboxylic acid moiety. Although current industrial syntheses may not start from this compound, a hypothetical synthetic route could involve the reduction of the aromatic ring of a suitably substituted this compound derivative.
Conclusion
This compound represents a cost-effective and versatile starting material and intermediate in organic synthesis. Its utility extends beyond its traditional use in flavors and fragrances, offering potential as a building block for the synthesis of bioactive molecules. Through reactions such as transesterification and Grignard addition, the ester functionality can be readily transformed. While direct applications in the total synthesis of complex pharmaceuticals are still emerging, the fundamental reactivity of this compound provides a solid foundation for the development of novel synthetic routes to new chemical entities with potential therapeutic value. Further exploration of its reactivity, particularly in combination with modern synthetic methodologies, is warranted to fully unlock its potential in drug discovery and development.
References
Application Notes and Protocols: The Role of Isopropyl Benzoate in the Polymerization of Vinyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of vinyl benzoate (VBz) presents unique challenges, including slow polymerization rates and difficulty in controlling molecular weight.[1][2] Isopropyl benzoate (IPB) has been investigated as a solvent and chain transfer agent in the free-radical polymerization of vinyl benzoate to address these challenges.[1] This document provides detailed application notes on the function of this compound in this polymerization process and comprehensive protocols for its practical application. This compound acts as a chain transfer agent, enabling the control of the molecular weight of the resulting polyvinyl benzoate (PVBz).[1] This is a crucial aspect for tailoring the polymer's properties for specific applications, such as in coatings, adhesives, and as a component in drug delivery systems.[3]
Principle of Operation: Chain Transfer
In radical polymerization, a chain transfer agent (CTA) provides a mechanism for a growing polymer chain to terminate, transferring its radical activity to the CTA. This new radical can then initiate the polymerization of a new polymer chain. The overall effect is the formation of a larger number of shorter polymer chains, thus reducing the average molecular weight of the polymer. This compound functions as a CTA in the polymerization of vinyl benzoate. The kinetics of this polymerization are typically first order with respect to the monomer concentration and proportional to the square root of the initiator concentration.
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs). For this compound in the polymerization of vinyl benzoate at 60°C, the chain transfer constant has been determined.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the role of this compound in the polymerization of vinyl benzoate.
| Parameter | Value | Conditions | Reference |
| Chain Transfer Constant (Cs) of this compound | 1 x 10-4 | 60°C | |
| Order of Reaction (with respect to monomer) | 1 | Dilute solution | |
| Order of Reaction (with respect to initiator) | 0.5 | Bulk and solution |
Experimental Protocols
This section provides detailed protocols for the solution polymerization of vinyl benzoate using this compound as a chain transfer agent.
Protocol 1: Synthesis of Polyvinyl Benzoate with Molecular Weight Control
Objective: To synthesize polyvinyl benzoate with a controlled molecular weight by utilizing this compound as a chain transfer agent.
Materials:
-
Vinyl benzoate (VBz), purified by vacuum distillation to remove inhibitors.
-
This compound (IPB), distilled before use.
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Methanol
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
Procedure:
-
Reaction Setup: Assemble the reaction vessel and ensure it is clean and dry. The setup should allow for an inert atmosphere to be maintained throughout the reaction.
-
Reagent Preparation:
-
In the reaction vessel, prepare a solution of vinyl benzoate in this compound. The ratio of monomer to solvent will influence the final molecular weight of the polymer. A typical starting point is a 1:1 molar ratio.
-
Prepare a separate solution of the initiator (AIBN) in a small amount of this compound. A typical initiator concentration is in the range of 0.1 to 1 mol% with respect to the monomer.
-
-
Inerting the System: Purge the reaction vessel with nitrogen for at least 30 minutes to remove any oxygen, which can inhibit the polymerization.
-
Initiation:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a continuous nitrogen flow.
-
Once the temperature has stabilized, add the initiator solution to the reaction vessel.
-
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 4-24 hours). The reaction time will affect the monomer conversion and the final polymer properties.
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
-
Purification: Wash the polymer multiple times with the non-solvent to remove any unreacted monomer, initiator residues, and this compound.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polyvinyl benzoate for its molecular weight and polydispersity index (PDI) using techniques such as gel permeation chromatography (GPC). The structure can be confirmed using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Logical Relationship of Chain Transfer
Caption: Mechanism of chain transfer in vinyl benzoate polymerization.
Experimental Workflow
Caption: Workflow for vinyl benzoate polymerization.
Conclusion
The use of this compound as a chain transfer agent provides a valuable tool for controlling the molecular weight of polyvinyl benzoate during its synthesis via free-radical polymerization. By carefully selecting the ratio of this compound to vinyl benzoate, researchers can tailor the properties of the resulting polymer to meet the demands of various applications in materials science and drug development. The protocols provided herein offer a starting point for the controlled synthesis and characterization of polyvinyl benzoate.
References
Application Notes and Protocols for the Biocatalytic Synthesis of Isopropyl Benzoate Using Immobilized Lipase
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enzymatic synthesis of esters, such as isopropyl benzoate, presents a green and highly specific alternative to traditional chemical methods. This compound is a valuable compound used in flavor, fragrance, and pharmaceutical applications.[1] The use of immobilized lipases as biocatalysts offers significant advantages, including enzyme reusability, easier product purification, and enhanced stability in organic solvents.[2][3] These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound using immobilized lipase.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides and can also reverse this reaction to synthesize esters in non-aqueous environments.[2] Immobilization of these enzymes on solid supports enhances their industrial applicability by improving operational stability and enabling continuous processes.[4]
Factors Influencing this compound Synthesis
The efficiency of the biocatalytic synthesis of this compound is influenced by several key parameters:
-
Enzyme Source and Immobilization Support: The choice of lipase and the immobilization method are critical. Common lipases used for ester synthesis include those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Pseudomonas fluorescens. Immobilization can be achieved through various methods such as adsorption, entrapment, and covalent bonding on supports like acrylic resins, silica, or biopolymers.
-
Reaction Temperature: Temperature affects the reaction rate and enzyme stability. An optimal temperature needs to be determined to maximize ester yield without causing significant enzyme denaturation.
-
Substrate Molar Ratio: The molar ratio of benzoic acid to isopropanol can significantly impact the reaction equilibrium and yield. An excess of one substrate is often used to drive the reaction towards product formation.
-
Enzyme Concentration: The amount of immobilized lipase influences the reaction rate. However, a higher concentration may not always be economical.
-
Solvent System: While solvent-free systems are preferred for their green credentials, organic solvents can be used to improve substrate solubility and reduce substrate/product inhibition. The choice of solvent can affect enzyme activity and stability.
-
Water Content: Water is a byproduct of esterification. Its removal from the reaction medium, for instance by using molecular sieves, can shift the equilibrium towards ester synthesis and increase the final yield.
Data Presentation: Optimization of Reaction Parameters
The following tables summarize typical ranges and optimal values for key parameters in enzymatic ester synthesis, drawn from studies on similar esters. These values can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Reaction Temperature on Ester Synthesis
| Temperature (°C) | Ester Yield/Conversion (%) | Reference Ester | Lipase Source |
| 30 - 70 | Optimization required | Isopropyl Myristate | Candida antarctica |
| 40 | 96.51 | Octyl Formate | Novozym 435 |
| 45 | Optimized parameter | Phenethyl Propionate | Candida rugosa |
| 55 | 97 (mM conversion) | Isopropyl Acetate | Bacillus cereus |
| 60 | 87.65 | Isopropyl Myristate | Novozym 435 |
| 65 | 66.0 (mM conversion) | Isopropyl Myristate | Bacillus cereus |
Data compiled from various sources for structurally related esters to provide a baseline for optimization.
Table 2: Effect of Substrate Molar Ratio (Acid:Alcohol) on Ester Synthesis
| Molar Ratio (Acid:Alcohol) | Ester Yield/Conversion (%) | Reference Ester | Lipase Source |
| 1:1 to 1:15 | Optimization required | Isopropyl Myristate | Candida antarctica |
| 1:7 | 96.51 | Octyl Formate | Novozym 435 |
| 1:3 | Optimized parameter | Phenethyl Propionate | Candida rugosa |
| 1:0.75 (Alcohol:Acid) | 97 (mM conversion) | Isopropyl Acetate | Bacillus cereus |
Data compiled from various sources for structurally related esters to provide a baseline for optimization.
Table 3: Effect of Enzyme Concentration on Ester Synthesis
| Enzyme Concentration | Ester Yield/Conversion (%) | Reference Ester | Lipase Source |
| 15 g/L | 96.51 | Octyl Formate | Novozym 435 |
| 25 mg | 97 (mM conversion) | Isopropyl Acetate | Bacillus cereus |
| 30 mg | Optimized parameter | Phenethyl Propionate | Candida rugosa |
| 53 mg | 66.62 | Isopropyl Myristate | KDN Lipase |
Data compiled from various sources for structurally related esters to provide a baseline for optimization.
Experimental Protocols
Protocol 1: Immobilization of Lipase by Entrapment in Calcium Alginate Beads
This protocol describes a common method for lipase immobilization.
Materials:
-
Lipase from Pseudomonas aeruginosa or other suitable source
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Tris-HCl buffer (pH 7.1)
Procedure:
-
Prepare a 2.5% (w/v) sodium alginate solution in distilled water.
-
Prepare a 2.5 M calcium chloride solution.
-
Prepare a lipase solution by dissolving a known amount of lipase powder in Tris-HCl buffer.
-
Mix the lipase solution with the sodium alginate solution at a ratio of 1:4 (v/v).
-
Extrude the mixture dropwise into the calcium chloride solution using a syringe.
-
Allow the resulting beads to harden in the CaCl₂ solution for at least 20 minutes.
-
Separate the immobilized lipase beads by vacuum filtration.
-
Wash the beads several times with Tris-HCl buffer to remove any unbound enzyme and excess calcium chloride.
-
Dry the beads in a desiccator or at a low temperature before use.
Protocol 2: Biocatalytic Synthesis of this compound
This protocol outlines the general procedure for the synthesis reaction.
Materials:
-
Immobilized lipase (e.g., from Protocol 1 or a commercial preparation like Novozym 435)
-
Benzoic acid
-
Isopropanol
-
Organic solvent (e.g., n-heptane, optional)
-
Molecular sieves (3Å, optional)
-
Reaction vessel (e.g., screw-capped flask)
-
Incubator shaker
Procedure:
-
To a screw-capped flask, add benzoic acid and isopropanol. A starting molar ratio of 1:3 (acid:alcohol) is recommended.
-
If using a solvent, add n-heptane to dissolve the substrates.
-
Add the immobilized lipase to the reaction mixture. A typical starting concentration is 30 mg of immobilized enzyme per reaction volume.
-
If water removal is desired, add activated molecular sieves (e.g., 10% w/v).
-
Seal the flask and place it in an incubator shaker set to a desired temperature (e.g., 45°C) and agitation speed (e.g., 160 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them for the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
The product, this compound, can be purified from the reaction mixture by distillation or chromatography.
Protocol 3: Reusability of Immobilized Lipase
This protocol describes how to test the operational stability of the immobilized biocatalyst.
Procedure:
-
After the first reaction cycle (as described in Protocol 2), recover the immobilized lipase by filtration.
-
Wash the recovered biocatalyst thoroughly with the solvent used in the reaction (e.g., n-heptane) to remove any residual substrates and products.
-
Dry the immobilized lipase under vacuum or in a desiccator.
-
Use the recovered biocatalyst for a subsequent reaction cycle under the same optimized conditions.
-
Repeat this process for several cycles, monitoring the ester yield in each cycle to determine the stability and reusability of the immobilized lipase. A retention of over 50% activity after 6 cycles is considered good.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Factors influencing biocatalytic synthesis.
References
Application Notes and Protocols for the Transesterification of Isopropyl Benzoate with Other Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a crucial organic reaction for the synthesis of various esters, widely employed in the pharmaceutical, cosmetic, and flavor industries. This process involves the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. This document provides detailed application notes and protocols for the transesterification of isopropyl benzoate with a range of primary, secondary, and tertiary alcohols. The methodologies cover acid-catalyzed, base-catalyzed, and enzyme-catalyzed reactions, offering flexibility for various substrate scopes and reaction sensitivities.
General Principles of Transesterification
Transesterification is an equilibrium-driven reaction.[1] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This can be accomplished by:
-
Using an excess of the reactant alcohol: This is the most common method, often using the alcohol as the reaction solvent.[2][3]
-
Removing one of the products: Typically, the lower-boiling alcohol (isopropanol in this case) is removed by distillation as the reaction proceeds.
The choice of catalyst—acid, base, or enzyme—depends on the specific substrates, desired reaction conditions (e.g., temperature), and tolerance to side reactions.
Data Presentation: Transesterification of Benzoate Esters
While specific quantitative data for the transesterification of this compound is limited in publicly available literature, data for the closely related methyl benzoate provides valuable insights into the expected reactivity of different alcohols. The following tables summarize yields for the transesterification of methyl benzoate with various alcohols under different catalytic conditions. These trends are expected to be similar for this compound, although reaction times may vary.
Table 1: Acid-Catalyzed Transesterification of Methyl Benzoate with Various Alcohols
| Alcohol | Catalyst | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | H₂SO₄ | Excess (Solvent) | Reflux | - | High | [2] |
| n-Propanol | Natural Phosphate | 3:1 | 100 | 9 | ~65 | [4] |
| Isopropanol | Natural Phosphate | 3:1 | 100 | 9 | ~40 | |
| n-Butanol | Natural Phosphate | 3:1 | 100 | 9 | ~75 | |
| Isobutanol | Natural Phosphate | 3:1 | 100 | 9 | ~55 | |
| tert-Butanol | PtO₂ | Excess (Solvent) | 60 | - | No Reaction |
Table 2: Base-Catalyzed Transesterification of Methyl Benzoate with Various Alcohols
| Alcohol | Catalyst | Molar Ratio (Alcohol:Ester) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Sodium Ethoxide | Excess (Solvent) | - | - | High | |
| n-Butanol | LiHMDS | 2:1 | 60 | 1 | 92 | |
| sec-Butanol | LiHMDS | 2:1 | 60 | 1.5 | 85 |
Table 3: Enzyme-Catalyzed Transesterification of Benzoate Esters
| Starting Ester | Alcohol | Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Amyl Acetate | Glycerol | Candida antarctica Lipase B | 70 | 1 | High | |
| Benzyl Acetate | Glycerol | Candida antarctica Lipase B | 70 | 1 | High | |
| Various Esters | Various Alcohols | Candida antarctica Lipase B | 37 | 24 | >80 |
Experimental Protocols
The following are detailed protocols for the transesterification of this compound. These are generalized procedures and may require optimization for specific alcohol substrates.
Protocol 1: Acid-Catalyzed Transesterification
This protocol is suitable for primary and some secondary alcohols. Tertiary alcohols are prone to elimination under acidic conditions and may give poor yields.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, n-butanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound and a 3 to 10-fold molar excess of the desired alcohol. The alcohol can also be used as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the this compound).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the alcohol is a lower alcohol (e.g., ethanol), it can be removed under reduced pressure using a rotary evaporator. For higher boiling alcohols, proceed directly to the workup.
-
Dilute the reaction mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Base-Catalyzed Transesterification
Base-catalyzed transesterification is generally faster than the acid-catalyzed method but is sensitive to water and free acids in the reactants. It is suitable for primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) solution (can be prepared in situ from sodium metal and the corresponding alcohol)
-
Anhydrous alcohol
-
Anhydrous organic solvent (e.g., THF, toluene)
-
Dilute hydrochloric acid (HCl)
-
Standard workup and purification equipment as in Protocol 1
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
To a round-bottom flask, add a solution of sodium methoxide or ethoxide in the corresponding anhydrous alcohol. Alternatively, carefully add small pieces of sodium metal to the anhydrous alcohol to generate the alkoxide in situ.
-
To this solution, add this compound. A typical molar ratio is 1:3 to 1:6 of this compound to alcohol, with the catalyst at 1-5 mol%.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize the catalyst by adding dilute hydrochloric acid until the solution is slightly acidic.
-
Remove the alcohol under reduced pressure.
-
Add water and an organic solvent (e.g., diethyl ether) to the residue and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic phase to yield the crude ester.
-
Purify by distillation or column chromatography.
Protocol 3: Enzyme-Catalyzed Transesterification
Enzymatic transesterification using lipases offers a mild and highly selective alternative, particularly for sensitive substrates. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, is a robust and widely used enzyme for this purpose.
Materials:
-
This compound
-
Alcohol (primary, secondary, or even some tertiary alcohols)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer
-
Standard filtration equipment
Procedure:
-
To a dry reaction vessel, add this compound, the desired alcohol (typically 1.5 to 5 equivalents), and an anhydrous organic solvent.
-
Add activated molecular sieves to the mixture to scavenge any water produced or present, which can inhibit the enzyme and promote hydrolysis.
-
Add the immobilized lipase (typically 5-10% by weight of the limiting reactant).
-
Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure adequate mixing.
-
Incubate the reaction at a suitable temperature, typically between 30-70 °C.
-
Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by GC or TLC.
-
Once the reaction has reached the desired conversion, stop the agitation.
-
Separate the immobilized enzyme by simple filtration. The enzyme can often be washed with a solvent and reused.
-
Remove the solvent and excess alcohol from the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for transesterification.
Caption: The general transesterification reaction scheme.
References
- 1. Facile, highly efficient and environmentally friendly transesterification mediated by platinum dioxide and nickel oxide under essentially neutral cond ... - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC00500A [pubs.rsc.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
GC-MS Method for Quantification of Isopropyl Benzoate in Complex Mixtures
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopropyl benzoate is a benzoate ester commonly used as a flavoring and fragrance agent in cosmetics, food products, and pharmaceuticals. Accurate quantification of this compound in complex matrices is crucial for quality control, formulation development, and safety assessment. This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound. The protocol is designed to be applicable to a variety of complex sample matrices and has been developed to ensure high sensitivity, selectivity, and accuracy.
The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by analysis using a standard capillary GC-MS system. Quantification is achieved using an internal standard method to ensure high precision and accuracy, correcting for variations in sample preparation and instrument response. The method is validated to demonstrate its suitability for the intended purpose, with performance characteristics summarized for easy reference.
Experimental Protocols
Materials and Reagents
-
This compound (≥98.0% purity)
-
n-Propyl benzoate (internal standard, ≥99.0% purity)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Deionized water
-
Sample matrix (e.g., cosmetic cream, beverage, or pharmaceutical formulation)
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following is a representative configuration:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler: Capable of 1 µL injections.
Standard and Sample Preparation
2.3.1. Standard Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of ethyl acetate.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-propyl benzoate and dissolve in 100 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.3.2. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh 1.0 g of the complex matrix sample into a 15 mL centrifuge tube.
-
Add 5 mL of deionized water and vortex for 1 minute to disperse the sample. For oily samples, an initial dissolution in a small amount of a suitable solvent may be necessary.
-
Add 100 µL of the 1000 µg/mL internal standard solution (n-propyl benzoate).
-
Add 5 mL of ethyl acetate and 1 g of sodium chloride.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumental Parameters
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 1: SIM Parameters for this compound and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 105 | 123 | 77 |
| n-Propyl Benzoate (IS) | 105 | 122 | 77 |
Data Presentation
The quantitative performance of this method is summarized in the tables below. These values are representative of a validated method for a similar benzoate ester and demonstrate the expected performance for this compound quantification.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.04 mg/kg |
| Limit of Quantitation (LOQ) | 0.12 mg/kg |
Table 3: Accuracy and Precision Data
| Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| 0.5 | 95.2 | 4.8 |
| 5.0 | 98.7 | 3.1 |
| 25.0 | 101.5 | 2.5 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS quantification of this compound.
Caption: Logical relationship of inputs, processes, and outputs.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isopropyl Benzoate Purity and Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl benzoate is an ester of benzoic acid and isopropanol, widely utilized as a flavoring and fragrance agent in cosmetics, personal care products, and food.[1][2] In the pharmaceutical industry, it can be used as a solvent or an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Ensuring the purity of this compound is critical for its intended applications, as impurities can affect the quality, safety, and efficacy of the final product.
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related and degradation impurities.
Principle of Analysis
The analytical method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained on the column and separated from more polar impurities. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer allows for the effective separation of the main component from potential impurities with a range of polarities. Detection is achieved using a UV detector, as the benzene ring in this compound and its related impurities are chromophoric.
Potential Impurities
Process-Related Impurities: The common synthesis of this compound involves the Fischer esterification of benzoic acid with isopropanol, often using an acid catalyst like sulfuric acid.[3] Another route is the reaction of benzoyl chloride with isopropanol.[3] Based on these synthetic pathways, potential process-related impurities include:
-
Benzoic Acid: Unreacted starting material.
-
Isopropanol: Unreacted starting material (not UV active).
-
Di-isopropyl Ether: A potential byproduct from the self-condensation of isopropanol under acidic conditions.
Degradation Products: Forced degradation studies on benzoate esters indicate that they are susceptible to hydrolysis under both acidic and basic conditions. This leads to the formation of the corresponding acid and alcohol.
-
Benzoic Acid and Isopropanol: Formed via hydrolysis of the ester bond.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Reagents:
-
This compound reference standard (purity ≥ 99.5%).
-
Benzoic Acid reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid (analytical grade).
-
Methanol (HPLC grade).
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50-80% B; 20-25 min: 80% B; 25-26 min: 80-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (50:50, v/v) |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Stock Solution (1000 µg/mL of this compound):
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
-
Impurity Stock Solution (100 µg/mL of Benzoic Acid):
-
Accurately weigh approximately 2.5 mg of benzoic acid reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
-
System Suitability Solution:
-
Prepare a solution containing 100 µg/mL of this compound and 10 µg/mL of benzoic acid in the diluent.
-
-
Sample Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The concentration of specific impurities can be quantified using a calibration curve generated from the respective reference standards.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Resolution (Rs) | Rs ≥ 2.0 (between benzoic acid and this compound) | > 3.0 |
Table 2: Illustrative Chromatographic Data
| Compound | Retention Time (min) | Relative Retention Time |
| Benzoic Acid | ~ 4.5 | ~ 0.4 |
| This compound | ~ 11.2 | 1.0 |
Visualization of Workflows and Relationships
Caption: Experimental Workflow for HPLC Analysis of this compound.
Caption: Logical Diagram of Purity Assessment for this compound.
References
Application Notes and Protocols for Isopropyl Benzoate as a Solvent in Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl benzoate (C₁₀H₁₂O₂) is a high-boiling point, non-polar solvent with applications in various industries, including cosmetics and flavorings.[1] Its properties as a colorless liquid, soluble in many organic solvents, suggest its potential utility in spectroscopic analysis, particularly for non-polar or hydrophobic analytes that are insoluble in common spectroscopic solvents.[1] These notes provide a detailed overview of the potential applications, limitations, and protocols for using this compound as a solvent in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is essential for its proper handling and application in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | Colorless, oily liquid | [2] |
| Boiling Point | 215-218 °C | |
| Melting Point | -26 °C | |
| Density | ~1.01 g/cm³ | |
| Refractive Index | 1.492-1.497 | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) |
Spectroscopic Characteristics and Limitations
Understanding the intrinsic spectroscopic signature of this compound is critical, as the solvent's own absorption can interfere with the analysis of the solute.
Due to the presence of a benzene ring, this compound exhibits strong absorbance in the ultraviolet region.
-
UV Cutoff: The precise UV cutoff wavelength for this compound is not widely reported in standard solvent charts. However, given that benzoic acid and other benzoate esters absorb strongly below ~280-300 nm, it can be inferred that this compound is not suitable for UV analysis below 300 nm .
-
Usable Range: It may be considered as a solvent for analyzing compounds that absorb in the visible range (>400 nm) or the near-UV range (300-400 nm), provided the analyte's concentration is high enough to produce a signal distinguishable from the solvent's absorption tail.
This compound has several strong absorption bands across the mid-IR range. These solvent peaks can obscure key vibrational bands of the analyte.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Potential Interference |
| ~3100-3000 | Aromatic C-H Stretch | Medium | Interferes with aromatic C-H analysis. |
| ~3000-2850 | Aliphatic C-H Stretch | Medium | Interferes with alkane/alkyl C-H analysis. |
| ~1720-1710 | C=O (Ester) Stretch | Very Strong | Masks carbonyl signals from aldehydes, ketones, carboxylic acids, and other esters. |
| ~1600, ~1450 | Aromatic C=C Stretch | Medium-Strong | Can interfere with aromatic ring modes of the analyte. |
| ~1300-1100 | C-O (Ester) Stretch | Very Strong | Masks C-O stretching vibrations from ethers, alcohols, and other esters. |
| Below 900 | Aromatic C-H Bending | Strong | Can interfere with substitution pattern analysis in the fingerprint region. |
-
Analytical Windows: The most significant limitation is the intense carbonyl (C=O) absorption, making it unsuitable for analyzing most carbonyl-containing compounds. Usable "windows" may exist in regions where the solvent has lower absorption, but careful background subtraction is mandatory.
As a non-deuterated solvent, this compound presents significant challenges for ¹H NMR spectroscopy.
-
¹H NMR: The proton signals of this compound will be highly intense and will likely obscure most analyte signals. Its use is generally not recommended unless the analyte's signals are in regions far from the solvent peaks and at a very high concentration.
-
¹³C NMR: The solvent signals, while present, are less problematic in ¹³C NMR. It can be used if the analyte is insoluble in standard deuterated solvents. However, the intense solvent peaks can affect the dynamic range of the detector and may require longer acquisition times for weak analyte signals.
| Signal Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.0 | Doublet | Aromatic (ortho to C=O) |
| ~7.5 | Triplet | Aromatic (para to C=O) | |
| ~7.4 | Triplet | Aromatic (meta to C=O) | |
| ~5.2 | Septet | -CH- (isopropyl) | |
| ~1.4 | Doublet | -CH₃ (isopropyl) | |
| ¹³C NMR | ~166 | Singlet | C=O (Ester) |
| ~133 | Singlet | Aromatic (para to C=O) | |
| ~130 | Singlet | Aromatic (ipso to C=O) | |
| ~129 | Singlet | Aromatic (ortho to C=O) | |
| ~128 | Singlet | Aromatic (meta to C=O) | |
| ~68 | Singlet | -CH- (isopropyl) | |
| ~22 | Singlet | -CH₃ (isopropyl) |
Experimental Workflows and Logical Considerations
The decision to use a non-standard solvent like this compound requires careful consideration of its properties in relation to the analytical needs.
Caption: Decision workflow for selecting this compound as a solvent.
Experimental Protocols
The following are general protocols for sample preparation. Safety Note: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
This protocol is intended for analytes with significant absorbance above 300 nm.
-
Materials:
-
Spectroscopic grade this compound
-
Analyte of interest
-
Volumetric flasks (Class A)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh a suitable amount of the analyte and transfer it to a volumetric flask. Dissolve the analyte in a small amount of this compound and then dilute to the mark with the same solvent. Mix thoroughly.
-
Standard Solutions: Prepare a series of standard solutions by serial dilution of the stock solution with this compound.
-
Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.
-
Baseline Correction: Fill both the reference and sample cuvettes with this compound. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 300-800 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder and record the absorbance spectrum.
-
Analysis: Record the absorbance at the wavelength of maximum absorption (λ_max) for all standards and samples. Construct a calibration curve if quantitative analysis is required.
-
Caption: General workflow for UV-Vis analysis using this compound.
This protocol is for liquid analytes or solid analytes soluble in this compound.
-
Materials:
-
Spectroscopic grade this compound
-
Analyte of interest
-
IR-transparent salt plates (e.g., NaCl, KBr) - ensure they are not soluble in the solvent.
-
FTIR Spectrometer
-
Pasteur pipette
-
-
Procedure:
-
Spectrometer Setup: Turn on the FTIR spectrometer and allow it to initialize.
-
Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Solvent Spectrum: Place a drop of pure this compound between two salt plates and acquire its spectrum. This is crucial for identifying solvent peaks.
-
Sample Preparation: Prepare a concentrated solution (~5-10% w/v) of the analyte in this compound.
-
Sample Measurement: Place a drop of the prepared solution between two clean salt plates and acquire the sample spectrum.
-
Data Processing: Perform a spectral subtraction of the pure solvent spectrum from the sample spectrum to obtain the spectrum of the analyte. Interpret the resulting spectrum, paying close attention to regions where the solvent interference is minimal.
-
This protocol is primarily for obtaining ¹³C NMR spectra when deuterated solvents are not viable.
-
Materials:
-
High-purity this compound
-
Analyte of interest
-
5 mm NMR tubes
-
Pasteur pipette with a glass wool plug
-
Vortex mixer
-
-
Procedure:
-
Sample Preparation: Weigh a sufficient amount of the analyte (typically 50-100 mg for ¹³C NMR) into a small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of this compound to the vial. Vortex thoroughly to dissolve the sample completely.
-
Filtration: Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality.
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer. Since there is no deuterium signal, locking will not be possible. Shimming must be performed manually on the ¹H signal of the solvent.
-
Acquire the ¹³C NMR spectrum. A larger number of scans may be necessary to obtain a good signal-to-noise ratio for the analyte over the intense solvent signals.
-
-
Data Processing: Process the spectrum, identifying the known ¹³C signals of this compound to differentiate them from the analyte signals.
-
Conclusion
This compound is a specialty solvent for spectroscopic analysis, reserved for situations where common solvents are inadequate, primarily due to analyte insolubility. Its high boiling point, non-polar nature, and good dissolving power for hydrophobic compounds are its main advantages. However, its use is severely limited by strong UV absorption below 300 nm and significant spectral interference in both IR and ¹H NMR spectroscopy. For these reasons, its application requires careful consideration, meticulous experimental execution, and thorough data analysis to account for solvent interference. It is most practically applied for ¹³C NMR studies or for visible spectroscopy of highly colored, non-polar compounds.
References
Application Notes and Protocols: Isopropyl Benzoate for Histological Assays and Tissue Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In histological studies, tissue clearing is a critical step that renders biological specimens transparent, enabling deep-tissue imaging and three-dimensional reconstruction of cellular and subcellular structures. The ideal clearing agent should have a refractive index closely matching that of tissue proteins (approximately 1.54), be miscible with dehydrating agents like ethanol, and preserve tissue architecture and the integrity of molecular labels.[1][2] While xylene has traditionally been the clearing agent of choice, its toxicity has prompted a search for safer and equally effective alternatives.[3]
This document explores the potential use of isopropyl benzoate as a clearing agent in histological assays. This compound, a benzoate ester, possesses a refractive index of approximately 1.492-1.497, making it a theoretically suitable candidate for tissue clearing.[4][5] It is also miscible with ethanol, a common dehydrating agent. Although not a conventionally used clearing agent in histology, its properties suggest it could serve as a less hazardous alternative to xylene and a potentially more cost-effective option than other clearing agents like methyl salicylate.
These application notes provide a proposed protocol for the use of this compound in tissue clearing, based on established methodologies for similar compounds like methyl salicylate. Comparative data on the performance of common clearing agents is also presented to provide a benchmark for evaluating this novel application.
Comparative Data of Clearing Agents
The selection of a clearing agent can significantly impact tissue morphology, clearing time, and compatibility with various staining techniques. Below is a summary of quantitative data for commonly used clearing agents to provide context for the potential performance of this compound.
| Property | This compound (Theoretical) | Xylene | Methyl Salicylate | BABB (Benzyl Alcohol/Benzyl Benzoate) |
| Refractive Index | 1.492 - 1.497 | ~1.497 | ~1.538 | ~1.55 |
| Typical Clearing Time | Minutes to Hours (Estimated) | 30 minutes - 2 hours for standard biopsies | Minutes to a few hours | Rapid - hours to days |
| Tissue Shrinkage | Unknown, potentially less than xylene | Can cause significant shrinkage and hardening | Minimal to moderate shrinkage reported | Causes tissue shrinkage |
| H&E Staining Compatibility | Predicted to be compatible | Excellent | Good to Excellent | Compatible, can be performed post-clearing |
| Immunofluorescence (IF) Compatibility | Unknown, requires empirical testing | Not suitable, quenches fluorescence | Generally good, preserves many fluorophores | Quenches most fluorescent proteins (e.g., GFP) but can be compatible with some synthetic dyes and antibody staining prior to clearing |
| Toxicity | Lower than xylene | High, known carcinogen, neurotoxin | Lower than xylene, but should be handled with care | Hazardous components |
Experimental Protocols
The following is a proposed protocol for the use of this compound as a clearing agent for paraffin-embedded tissues. This protocol is based on standard histological practices and methodologies for similar clearing agents like methyl salicylate. Researchers should optimize incubation times based on tissue type and size.
Protocol: Tissue Clearing with this compound for Paraffin Embedding
I. Materials
-
Fixed tissue specimens (e.g., in 10% neutral buffered formalin)
-
This compound (Reagent Grade)
-
Ethanol (Absolute, 95%, 90%, 80%, 70%)
-
Paraffin Wax
-
Tissue Processor or appropriate containers for manual processing
-
Oven for paraffin infiltration
II. Procedure
-
Dehydration: The goal of dehydration is to remove water from the fixed tissue. This is a critical step as this compound is not miscible with water.
-
70% Ethanol: 1 hour
-
80% Ethanol: 1 hour
-
90% Ethanol: 1 hour
-
95% Ethanol: 1 hour
-
100% Ethanol: 1 hour (3 changes)
-
-
Clearing: This step replaces the dehydrating agent with this compound, rendering the tissue translucent.
-
1:1 mixture of 100% Ethanol and this compound: 1 - 2 hours. This gradual transition can help minimize tissue distortion.
-
100% this compound: 1 - 3 hours (2 changes). The tissue should appear translucent at the end of this step. Thicker or denser tissues may require longer incubation times.
-
-
Paraffin Infiltration: The clearing agent is replaced with molten paraffin wax, which will solidify to support the tissue for sectioning.
-
1:1 mixture of this compound and Paraffin Wax: 1 hour in an oven at 60°C.
-
100% Molten Paraffin Wax: 2 - 4 hours (2-3 changes) in an oven at 60°C.
-
-
Embedding:
-
Transfer the infiltrated tissue to a mold filled with molten paraffin.
-
Orient the tissue as required.
-
Allow the paraffin to solidify at room temperature or on a cold plate.
-
The embedded tissue is now ready for sectioning and subsequent staining with Hematoxylin and Eosin (H&E) or other desired histological stains.
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for tissue processing using this compound as a clearing agent.
Conclusion and Future Directions
This compound presents a promising, yet unexplored, alternative to traditional clearing agents in histology. Its favorable refractive index and miscibility with ethanol suggest its suitability for rendering tissues transparent for microscopic examination. The proposed protocol provides a starting point for researchers to investigate its efficacy.
Further studies are required to empirically determine the optimal clearing times for various tissue types and sizes, as well as to quantify its effects on tissue shrinkage and morphology. Crucially, its compatibility with various histological and immunohistochemical stains, and particularly with fluorescent labels, needs to be systematically evaluated. Should this compound prove to be an effective clearing agent with low toxicity and minimal impact on tissue integrity, it could become a valuable tool in the modern histology laboratory.
References
Application of Isopropyl Benzoate in Solid-Phase Peptide Synthesis: An Investigative Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and pharmaceutical development, heavily reliant on the careful selection of solvents for optimal reaction conditions. While a range of polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard, the exploration of alternative solvents is an ongoing effort to improve synthesis efficiency, safety, and environmental impact. This document investigates the potential application of isopropyl benzoate in SPPS. Currently, there is no documented evidence in peer-reviewed literature or patent filings of this compound being used as a solvent or reagent in solid-phase peptide synthesis. This application note, therefore, provides a theoretical evaluation of its suitability based on its physicochemical properties in comparison to established SPPS solvents. We also present standard SPPS protocols to serve as a baseline for any future investigation into novel solvent systems.
Introduction to Solvents in SPPS
Solid-Phase Peptide Synthesis is a stepwise process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The success of SPPS is critically dependent on the solvents used at various stages, including:
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Resin Swelling: The solvent must effectively swell the polymer support to ensure that reactive sites are accessible.
-
Washing: Efficient washing steps are crucial to remove excess reagents and by-products after each coupling and deprotection step.
-
Reagent Solubilization: The solvent must dissolve amino acid derivatives and coupling reagents to facilitate the reaction.
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Compatibility: The solvent must be compatible with the resin, protecting groups, and coupling chemistry.
The most commonly used solvents in SPPS are polar aprotic solvents such as DMF, NMP, and dichloromethane (DCM). These solvents exhibit excellent resin-swelling properties and can effectively dissolve the majority of reagents used in peptide synthesis.
Physicochemical Properties of this compound vs. Standard SPPS Solvents
To evaluate the potential of this compound as an SPPS solvent, a comparison of its key physicochemical properties with those of DMF and NMP is necessary.
| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 939-48-0[1] | 68-12-2 | 872-50-4 |
| Molecular Formula | C₁₀H₁₂O₂[1] | C₃H₇NO | C₅H₉NO |
| Molecular Weight | 164.20 g/mol [1] | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | 218 °C[2] | 153 °C | 202 °C |
| Melting Point | -26 °C[2] | -61 °C | -24 °C |
| Density | 1.01 g/cm³ | 0.944 g/cm³ | 1.028 g/cm³ |
| Solubility in Water | Insoluble (approx. 1 mg/L at 20°C) | Miscible | Miscible |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | Miscible with most organic solvents | Miscible with most organic solvents |
| Polarity | Low to moderate | High (polar aprotic) | High (polar aprotic) |
Theoretical Suitability of this compound in SPPS
Based on the properties outlined above, the suitability of this compound for SPPS can be theoretically assessed:
-
Resin Swelling: The low polarity and insolubility in water suggest that this compound would likely be a poor solvent for swelling the polar resins commonly used in SPPS, such as polystyrene-based resins (e.g., Merrifield, Wang) and polyethylene glycol (PEG) resins. Effective swelling is critical for reaction kinetics.
-
Solubility of Reagents: Amino acids, particularly in their protected and activated forms, are zwitterionic or highly polar molecules. This compound's non-polar nature would likely result in poor solubility for these essential reagents, hindering the coupling reaction.
-
Washing Efficiency: While it could potentially be used to wash away non-polar by-products, its inability to dissolve polar impurities and residual reagents would make it an inefficient washing solvent for the critical post-coupling and post-deprotection washes.
-
High Boiling Point: The high boiling point of this compound (218 °C) would make its removal under vacuum at ambient or slightly elevated temperatures difficult, which is a standard procedure in automated peptide synthesizers.
Given these considerations, this compound is unlikely to be a suitable primary solvent for the core steps of SPPS. Its properties are fundamentally different from the polar aprotic solvents that have been empirically proven to be effective.
Standard Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
The following is a generalized protocol for Fmoc/tBu-based SPPS. This protocol serves as a standard reference and highlights the critical role of appropriate solvents.
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid support (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (for precipitation)
Experimental Workflow
The general workflow for a single amino acid coupling cycle in SPPS is depicted below.
Detailed Protocol Steps
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.
-
Washing: Wash the resin extensively with DMF (3-5 times), followed by DCM (2-3 times) and then DMF (2-3 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 0.95 eq. to AA), and a base (e.g., DIPEA, 2 eq. to AA) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (2-3 times), and IPA (2-3 times) to remove excess reagents and by-products.
-
Repeat Cycle: Return to step 2 for the next amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin thoroughly with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding it to cold diethyl ether.
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Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. The crude peptide can then be purified by reverse-phase HPLC.
Logical Relationship of Solvent Properties to SPPS Efficacy
The following diagram illustrates the logical dependencies of successful SPPS on key solvent properties.
Conclusion
The investigation into the application of this compound in solid-phase peptide synthesis reveals a lack of documented use. A theoretical analysis of its physicochemical properties, particularly its low polarity, insolubility in water, and high boiling point, strongly suggests that it is not a suitable solvent for the critical steps of SPPS. The established protocols rely on polar aprotic solvents that can effectively swell the resin and dissolve the polar reagents involved in peptide bond formation. While the search for greener and more efficient solvents in SPPS is a valid and important area of research, any new candidate solvent must meet the fundamental requirements for resin swelling, reagent solubility, and washing efficiency. Based on current knowledge, this compound does not meet these criteria. Researchers are advised to rely on established and validated solvent systems for SPPS, as detailed in the provided standard protocols. Any exploration of novel solvents should be approached with a thorough understanding of the underlying chemical principles and begin with small-scale validation studies.
References
Troubleshooting & Optimization
Technical Support Center: Isopropyl Benzoate Synthesis via Fischer Esterification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of isopropyl benzoate through the Fischer esterification of benzoic acid and isopropanol. It offers troubleshooting advice and answers to frequently asked questions, with a focus on identifying and minimizing byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2] 2. Loss of Product during Workup: this compound is a liquid and can be lost during transfers or extractions. 3. Insufficient Catalyst: The reaction requires a strong acid catalyst to proceed at a reasonable rate.[3] | 1. Shift the Equilibrium: Use a large excess of isopropanol (e.g., 4-5 equivalents) to drive the reaction towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[4][5] 2. Careful Handling: Ensure all transfers are quantitative. During extraction, ensure proper phase separation to avoid loss of the organic layer. 3. Catalyst Check: Ensure the sulfuric acid is concentrated and added in the correct catalytic amount (typically 1-3 mol% relative to the limiting reagent). |
| Presence of Unreacted Benzoic Acid in Product | Incomplete Reaction or Inefficient Workup: The reaction did not go to completion, or the basic wash was insufficient to remove all the unreacted carboxylic acid. | Improve Workup: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution. Test the aqueous layer with pH paper to ensure it is basic, confirming the removal of the acidic benzoic acid. Repeat the wash if necessary. |
| Identification of a Low-Boiling Point Impurity | Formation of Diisopropyl Ether: Isopropanol, being a secondary alcohol, can undergo acid-catalyzed self-condensation to form diisopropyl ether. This is a common side reaction in Fischer esterifications using secondary alcohols. | Control Reaction Temperature: The formation of diisopropyl ether is more favorable at higher temperatures. Maintain the reaction temperature at the reflux of isopropanol without excessive heating. Thermodynamic data suggests that at higher temperatures (above 400 K or ~127 °C), the dehydration of isopropanol to propylene and acetone also becomes more significant. |
| Reaction Mixture Turns Dark | Charring/Decomposition: Excessive heat or a high concentration of sulfuric acid can lead to the decomposition of the organic materials. | Moderate Heating: Use a heating mantle with a stirrer to ensure even and controlled heating. Avoid localized overheating. Ensure the catalyst concentration is appropriate. |
| Product Fails to Separate Clearly During Extraction | Emulsion Formation: The presence of unreacted starting materials or byproducts can sometimes lead to the formation of an emulsion between the organic and aqueous layers. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. In some cases, allowing the mixture to stand for an extended period can also lead to separation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound via Fischer esterification?
A1: The main byproducts are typically unreacted starting materials (benzoic acid and isopropanol) and diisopropyl ether. The formation of diisopropyl ether occurs through the acid-catalyzed self-condensation of two isopropanol molecules.
Q2: How does the choice of alcohol affect byproduct formation in Fischer esterification?
A2: Secondary alcohols, like isopropanol, are more prone to elimination and ether formation side reactions compared to primary alcohols under acidic conditions. Tertiary alcohols are even more susceptible to elimination to form alkenes.
Q3: Why is an excess of isopropanol typically used?
A3: Using a large excess of one of the reactants (in this case, isopropanol) shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. This increases the overall yield of this compound.
Q4: Can other acid catalysts be used instead of sulfuric acid?
A4: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used as catalysts for Fischer esterification. Lewis acids can also be employed. The choice of catalyst can sometimes influence the reaction rate and byproduct profile.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, you can spot the reaction mixture against the starting benzoic acid to observe its consumption. For GC, you can analyze small aliquots of the reaction mixture to determine the relative amounts of starting materials and product.
Data Presentation
The formation of byproducts from isopropanol is temperature-dependent. The following table summarizes the thermodynamic probability of different side reactions of isopropanol at various temperatures.
| Temperature (K) | Most Probable Isopropanol Byproduct(s) | Notes |
| 300 K (~27 °C) | Diisopropyl Ether (38.28%) > Propylene (16.75%) > Acetone (12.32%) | At lower temperatures, the formation of diisopropyl ether is thermodynamically favored over dehydration to propylene and dehydrogenation to acetone. |
| 400 K (~127 °C) and above | Propylene (48.49%) > Acetone (48.1%) > Diisopropyl Ether (30.69%) | At higher temperatures, the formation of propylene and acetone becomes the more probable side reactions of isopropanol. |
This data is based on thermodynamic calculations of the equilibrium yield of isopropanol conversion products and indicates the thermodynamic favorability of different side reactions.
Experimental Protocols
Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
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Benzoic acid
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Isopropanol (reagent grade)
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Concentrated sulfuric acid (H₂SO₄)
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Diethyl ether (or other suitable extraction solvent)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoic acid and an excess of isopropanol (e.g., 4-5 molar equivalents).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the molar amount of benzoic acid) to the mixture.
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Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by TLC.
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Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel and dilute with diethyl ether.
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Washing:
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Wash the organic layer with water.
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Wash with saturated sodium bicarbonate solution to remove unreacted benzoic acid. Check the aqueous layer to ensure it is basic. Repeat if necessary.
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Wash with brine to remove residual water and salts.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
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Purification (Optional): The crude this compound can be further purified by distillation under reduced pressure.
Visualizations
Reaction Pathway
The following diagram illustrates the main reaction for the synthesis of this compound and the key side reaction leading to the formation of diisopropyl ether.
References
Technical Support Center: Purification of Isopropyl Benzoate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted benzoic acid from isopropyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzoic acid from this compound?
A1: The three primary methods for purifying this compound from unreacted benzoic acid are:
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Liquid-Liquid (Acid-Base) Extraction: This is the most common and often the most efficient method. It utilizes a basic aqueous solution to selectively convert the acidic benzoic acid into its water-soluble salt, which is then washed away from the organic layer containing the neutral ester, this compound.[1][2]
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Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for achieving high purity but is more resource and time-intensive than extraction.
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Distillation: This method can be employed if the boiling points of the two compounds are sufficiently different.
Q2: How do I choose the best purification method for my experiment?
A2: The selection of the purification method depends on several factors, including the scale of your reaction, the desired final purity of the this compound, and the available equipment.
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For most lab-scale syntheses where high purity is desired, acid-base extraction is the recommended first choice due to its simplicity, speed, and efficiency.[1]
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If acid-base extraction fails to achieve the desired purity, or if other impurities are present, column chromatography is an excellent secondary method.
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Distillation is a viable option, particularly for larger-scale purifications, as the boiling point of this compound (around 215-218°C) and benzoic acid (approximately 250°C) are different, though the separation may require careful fractional distillation.
Q3: Why is sodium bicarbonate preferred over sodium hydroxide for the acid-base extraction?
A3: Sodium bicarbonate is a weaker base than sodium hydroxide. Using a strong base like sodium hydroxide increases the risk of hydrolyzing the this compound product back into isopropanol and benzoic acid, thus reducing your yield. Sodium bicarbonate is sufficiently basic to deprotonate the unreacted benzoic acid without significantly affecting the ester.
Troubleshooting Guides
Liquid-Liquid (Acid-Base) Extraction
| Issue | Possible Cause(s) | Solution(s) |
| Emulsion Formation (milky layer between the organic and aqueous phases) | - Vigorous shaking of the separatory funnel.- High concentration of reactants or impurities acting as surfactants. | - Allow the separatory funnel to stand undisturbed for a longer period.- Gently swirl the funnel instead of shaking it vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Difficulty in Distinguishing Between Layers | - The densities of the organic and aqueous layers are very similar.- The presence of highly colored impurities. | - Add a small amount of water to see which layer increases in volume; this will be the aqueous layer.- The organic layer is typically the top layer unless a halogenated solvent (like dichloromethane) is used.- Shine a flashlight through the separatory funnel to better visualize the interface. |
| Precipitate Forms at the Interface | - The sodium benzoate salt may not be fully soluble in the aqueous layer. | - Add more water to the separatory funnel to dissolve the precipitate.- Perform multiple extractions with smaller volumes of the basic solution instead of one large volume extraction. |
| Low Yield of this compound | - Incomplete extraction of benzoic acid.- Hydrolysis of the this compound during the workup.- Loss of product during transfers. | - Perform multiple washes with the basic solution to ensure complete removal of benzoic acid.- Use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide.- Ensure all equipment is clean and dry to minimize transfer losses. |
| Product is not pure after extraction (residual benzoic acid detected) | - Insufficient washing with the basic solution.- The pH of the aqueous wash was not high enough to deprotonate all the benzoic acid. | - Increase the number of washes with the sodium bicarbonate solution.- Check the pH of the aqueous layer after extraction to ensure it is basic. |
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound and Benzoic Acid | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling or cracking. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A small amount of acetic acid in the eluent can sometimes improve the resolution of acidic compounds.- Ensure the sample is loaded onto the column in a minimal amount of solvent.- Pack the column carefully to avoid air bubbles and cracks. A slurry packing method is often preferred. |
| Benzoic Acid Elutes with this compound | - Silica gel can sometimes be slightly acidic, leading to faster elution of other acidic compounds. | - Add a small percentage of a basic modifier like triethylamine to the eluent system to neutralize the silica gel surface. |
| Compound is not Eluting from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or Tailing of Bands | - The compound is interacting too strongly with the stationary phase.- The sample is not soluble in the eluent. | - Add a small amount of a more polar solvent to the eluent.- Ensure the sample is fully dissolved before loading it onto the column. |
Experimental Protocols
Protocol 1: Removal of Benzoic Acid by Acid-Base Extraction
Materials:
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Crude this compound mixture
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Organic solvent (e.g., diethyl ether, ethyl acetate)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Dissolution: Dissolve the crude this compound mixture in an organic solvent (e.g., 50 mL of diethyl ether).
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Transfer: Transfer the solution to a separatory funnel.
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First Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
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Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to release the pressure from the CO₂ gas that forms. Close the stopcock and gently shake the funnel for 1-2 minutes, venting frequently.
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Separation: Allow the layers to separate. The top layer is the organic layer, and the bottom is the aqueous layer.
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Draining: Drain the lower aqueous layer into a beaker.
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Repeat Washes: Repeat the washing process (steps 3-6) with fresh saturated sodium bicarbonate solution two more times to ensure all the benzoic acid has been removed.
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Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining dissolved water.
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Drying: Drain the organic layer into a clean Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it sit for 10-15 minutes.
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Isolation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
Materials:
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Crude this compound mixture
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Silica gel (for column chromatography)
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Eluent (e.g., a mixture of hexane and ethyl acetate)
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Chromatography column
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Sand
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Cotton or glass wool
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Collection tubes
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TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal system will show good separation between the this compound and benzoic acid spots.
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Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
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Allow the silica gel to settle, ensuring a flat, even bed.
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Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent.
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Carefully add the sample to the top of the column.
-
-
Elution:
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Add the eluent to the column and begin collecting fractions in the collection tubes.
-
Continuously monitor the fractions using TLC to determine which fractions contain the purified this compound.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Quantitative Data Summary
The efficiency of each purification method can be assessed by analyzing the purity of the final product, typically by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Table 1: Expected Purity of this compound after Different Purification Methods
| Purification Method | Typical Purity of this compound (%) | Residual Benzoic Acid (%) | Notes |
| Acid-Base Extraction | > 95% | < 5% | Purity is highly dependent on the number of washes. |
| Column Chromatography | > 99% | < 1% | Can achieve very high purity with proper technique. |
| Distillation | 90-98% | 2-10% | Efficiency depends on the distillation setup (e.g., fractional distillation). |
Note: The values in this table are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Step-by-step process of acid-base extraction for this compound purification.
References
Technical Support Center: Purification of Isopropyl Benzoate by Fractional Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of isopropyl benzoate by fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a typical crude this compound sample?
A1: The most common impurities originate from the synthesis process, which is often a Fischer esterification. These include unreacted starting materials such as benzoic acid and isopropanol. Water is also a common impurity, either from the reaction itself or from subsequent work-up steps.[1]
Q2: What are the boiling points of this compound and its main impurities?
A2: The significant difference in boiling points between this compound and its common impurities, as detailed in the table below, suggests that fractional distillation is a viable purification method.
Q3: Does this compound form azeotropes with common impurities?
A3: While isopropanol is known to form an azeotrope with water, there is currently no readily available data to confirm the formation of azeotropes between this compound and isopropanol, benzoic acid, or water.[2] The absence of this data presents a potential challenge, as an azeotrope would make separation by conventional fractional distillation difficult.
Q4: Why is my purified this compound still showing impurities after distillation?
A4: This could be due to several factors:
-
Insufficient column efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.
-
Incorrect distillation rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.[3]
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Fluctuating heat input: Unstable heating can cause "bumping" and inconsistent vaporization, carrying less volatile components into the distillate.
-
Improper thermometer placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser.[3]
Q5: The pressure in my vacuum distillation is fluctuating. What could be the cause?
A5: Pressure fluctuations during vacuum distillation can be caused by leaks in the system, a faulty vacuum pump, or outgassing of volatile substances dissolved in the crude mixture. Ensure all joints are properly sealed and the vacuum pump is functioning correctly.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fractional distillation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Isopropanol | Inefficient fractionation. | - Ensure the fractionating column is packed correctly and is of sufficient length for the separation. - Decrease the distillation rate to allow for better vapor-liquid equilibrium.[3] - Insulate the distillation column to minimize heat loss. |
| Benzoic Acid Present in Distillate | "Bumping" or too rapid heating. | - Use boiling chips or a magnetic stirrer to ensure smooth boiling. - Apply heat gradually and maintain a steady boiling rate. |
| Water Contamination in Product | Incomplete drying of crude product or formation of isopropanol-water azeotrope. | - Thoroughly dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. - Collect an initial low-boiling fraction which may contain the isopropanol-water azeotrope. |
| Product has a Yellowish Tint | Thermal decomposition or presence of colored impurities. | - If the product is heat-sensitive, consider performing the distillation under vacuum to lower the boiling point. - Pre-treat the crude product with activated carbon to remove colored impurities before distillation. |
| No Distillate is Collected | Insufficient heating or a leak in the system. | - Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the lowest boiling component. - Check all joints and connections for leaks, especially if performing a vacuum distillation. |
| Sudden Drop in Head Temperature | The lower-boiling point component has been completely distilled. | - This is a normal observation. The temperature will rise again as the next component begins to distill. |
Quantitative Data Summary
The following table summarizes the key physical properties of this compound and its common impurities at standard pressure.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) |
| This compound | 164.20 | 215-218 | 0.107 |
| Isopropanol | 60.10 | 82.5 | ~44 |
| Benzoic Acid | 122.12 | 249.2 | 0.0007 |
| Water | 18.02 | 100 | 23.8 |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by fractional distillation at atmospheric pressure. For thermally sensitive materials, a vacuum distillation is recommended.
1. Preparation of Crude this compound:
- Following the synthesis of this compound, quench the reaction mixture and perform a liquid-liquid extraction to separate the organic layer.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities like benzoic acid), followed by water, and finally a brine solution.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and then filter to remove the drying agent.
- Remove the extraction solvent using a rotary evaporator to obtain the crude this compound.
2. Fractional Distillation Setup:
- Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
- Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
- Ensure all glass joints are properly sealed.
- Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.
3. Distillation Process:
- Begin heating the distillation flask gently using a heating mantle.
- Observe the condensation ring rising slowly up the fractionating column.
- Collect the initial fraction that distills at a lower temperature. This fraction will likely contain any residual solvent and the isopropanol-water azeotrope if present.
- As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.
- Maintain a slow and steady distillation rate (approximately 1-2 drops per second) for optimal separation.
- Continue collecting the fraction as long as the temperature remains constant at the boiling point of this compound.
- Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.
4. Product Analysis:
- Analyze the purity of the collected fractions using appropriate analytical techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Purification workflow for this compound.
References
Preventing diisopropyl ether formation during isopropyl benzoate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isopropyl benzoate, with a specific focus on preventing the formation of the common byproduct, diisopropyl ether.
Troubleshooting Guide: Diisopropyl Ether Formation
This guide is designed to help you identify the root cause of diisopropyl ether formation and provide actionable solutions to minimize this impurity in your synthesis of this compound.
Q1: I have identified diisopropyl ether as a significant byproduct in my this compound synthesis. What is the primary cause of its formation?
A1: Diisopropyl ether is primarily formed through the acid-catalyzed self-condensation of isopropanol, your reagent alcohol. This is a common side reaction in Fischer esterification, especially when using secondary alcohols like isopropanol under acidic conditions and at elevated temperatures. The reaction mechanism involves the protonation of one isopropanol molecule by the acid catalyst, followed by the nucleophilic attack of a second isopropanol molecule, leading to the elimination of water and the formation of diisopropyl ether.
Q2: How does reaction temperature influence the formation of diisopropyl ether?
A2: Reaction temperature is a critical factor. Higher temperatures generally accelerate the rate of both the desired esterification and the undesired ether formation. However, thermodynamic data suggests that at lower temperatures (around 300 K or 27°C), the formation of diisopropyl ether is thermodynamically more probable than other potential side reactions like the dehydration of isopropanol to propylene.[1][2] Conversely, at temperatures of 400 K (127°C) and above, the formation of propylene and acetone becomes more favorable than diisopropyl ether.[1][2] Therefore, precise temperature control is crucial. For the synthesis of this compound, it is recommended to use the lowest temperature at which the esterification proceeds at a reasonable rate to disfavor the ether formation pathway, which typically has a higher activation energy.
Q3: What role does the acid catalyst play in the formation of diisopropyl ether, and are there better alternatives to strong mineral acids?
A3: Strong acid catalysts, such as concentrated sulfuric acid (H₂SO₄), are highly effective at promoting esterification but also aggressively promote the dehydration of isopropanol to form diisopropyl ether. The choice and concentration of the acid catalyst are therefore critical.
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Sulfuric Acid (H₂SO₄): While a common and effective catalyst, its strong dehydrating nature can significantly increase the yield of diisopropyl ether.[3]
-
p-Toluenesulfonic Acid (p-TsOH): This is often a milder alternative to sulfuric acid and can lead to cleaner reactions with fewer charring and side products.
-
Heterogeneous Acid Catalysts: Solid acid catalysts like acidic resins (e.g., Amberlyst-15) or zeolites offer the advantage of being easily separable from the reaction mixture by filtration. They can also be less aggressive in promoting side reactions compared to strong mineral acids.
Q4: How can I modify my experimental setup to minimize diisopropyl ether formation?
A4: Besides optimizing temperature and catalyst selection, several other experimental modifications can help:
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Use a Large Excess of Isopropanol: Employing a significant molar excess of isopropanol can shift the reaction equilibrium towards the formation of this compound, according to Le Châtelier's principle. This can help to outcompete the self-condensation of isopropanol.
-
Control Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Avoid excessively long reaction times, as this can lead to an increase in the formation of byproducts once the primary reaction has reached equilibrium.
-
Removal of Water: While water removal (e.g., using a Dean-Stark apparatus) drives the esterification forward, the associated higher temperatures (refluxing in a solvent like toluene) can also promote ether formation. A balance must be struck. If using a Dean-Stark trap, carefully monitor the temperature.
Frequently Asked Questions (FAQs)
Q: What is a typical starting point for temperature when trying to minimize diisopropyl ether?
A: A good starting point would be to run the reaction at a lower temperature, for instance, in the range of 80-100°C, and monitor the progress. While the reaction will be slower than at higher reflux temperatures, it will significantly disfavor the formation of diisopropyl ether.
Q: Can I use a different method to synthesize this compound to avoid this issue altogether?
A: Yes, alternative methods can be employed. For example, the reaction of benzoyl chloride with isopropanol is another common method for synthesizing this compound. This reaction is generally faster and proceeds under milder conditions, often avoiding the high temperatures and strong acids that lead to ether formation. However, benzoyl chloride is a lachrymator and requires careful handling.
Q: How can I effectively remove diisopropyl ether from my final product?
A: Due to their potentially close boiling points, separating this compound and diisopropyl ether by simple distillation can be challenging. Fractional distillation with a column that has a high number of theoretical plates would be required. Alternatively, chromatography (e.g., column chromatography on silica gel) can be an effective purification method on a laboratory scale.
Q: Are there any analytical techniques you recommend for quantifying the amount of diisopropyl ether in my product mixture?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both identifying and quantifying diisopropyl ether in your reaction mixture. By running a standard of diisopropyl ether, you can determine its retention time and use an internal standard to accurately quantify its percentage relative to your desired this compound product.
Data Presentation
The following table summarizes the thermodynamic likelihood of the formation of major byproducts from isopropanol at different temperatures. This data can guide the selection of an optimal reaction temperature to minimize the formation of diisopropyl ether.
| Temperature (K) | Temperature (°C) | Most Probable Byproduct(s) | Thermodynamic Likelihood of Diisopropyl Ether Formation |
| 300 | 27 | Diisopropyl Ether | Highest |
| 350 | 77 | Diisopropyl Ether | Moderate |
| 400 | 127 | Propylene & Acetone | Lower |
| >400 | >127 | Propylene & Acetone | Significantly Lower |
This data is based on thermodynamic calculations and indicates the theoretical probability of formation. Actual experimental results may vary based on catalyst, concentration, and reaction time.
Experimental Protocols
Protocol 1: Optimized Fischer Esterification of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of diisopropyl ether.
Materials:
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Benzoic Acid
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Isopropanol (anhydrous)
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p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin
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Toluene (optional, for azeotropic removal of water)
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Diethyl ether or Ethyl acetate
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq).
-
Add a large excess of isopropanol (5-10 eq). Isopropanol will also serve as the solvent.
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Add the acid catalyst (0.05 - 0.1 eq of p-TsOH or ~10% by weight of Amberlyst-15).
-
-
Reaction:
-
Heat the mixture to a gentle reflux (the boiling point of isopropanol is 82.6 °C). Maintain the temperature in the range of 80-90°C.
-
Monitor the reaction progress by TLC or GC every hour. The reaction may take several hours to reach completion at this lower temperature.
-
-
Work-up:
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Allow the reaction mixture to cool to room temperature.
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If using a solid catalyst (Amberlyst-15), filter it off.
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Transfer the mixture to a separatory funnel.
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Dilute the mixture with diethyl ether or ethyl acetate.
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Wash the organic layer sequentially with:
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Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid). Repeat until no more CO₂ evolution is observed.
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Water.
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Brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
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If necessary, purify the crude this compound by vacuum distillation.
-
Visualizations
References
Troubleshooting low protein expression with the cumate switch system
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low protein expression with the cumate switch inducible system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no expression of my gene of interest after adding cumate. What are the potential causes?
Low or absent protein expression upon induction is a common issue that can stem from several factors, ranging from suboptimal induction conditions to problems with the integrity of your expression vector.[1][2]
Initial Checks & Potential Solutions:
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Vector Integrity: Ensure your gene of interest has been correctly cloned into the cumate-inducible vector and is in the correct reading frame. Sequence verification of your final construct is highly recommended to rule out any mutations or frame shifts introduced during cloning.[3]
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CymR Repressor Expression: The cumate system's regulation depends on the CymR repressor protein.[4] If you are using a dual-vector system, confirm that the vector expressing CymR was successfully delivered to the cells and that the repressor is being expressed.[5] For all-in-one vectors, this is less of a concern but verify the vector's integrity.
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Suboptimal Cumate Concentration: The level of gene expression directly correlates with the concentration of cumate. It is crucial to determine the optimal concentration for your specific cell type and protein. See the "Optimization of Cumate Concentration" protocol below.
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Insufficient Induction Time: Protein expression is not instantaneous. Depending on the expression host (bacterial vs. mammalian) and the specific protein, it can take several hours to days to reach detectable or maximal levels. Perform a time-course experiment to identify the peak expression time.
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Protein Toxicity or Instability: The expressed protein might be toxic to the host cells, leading to poor cell health and reduced protein yield. Alternatively, the protein may be rapidly degraded by cellular proteases. Consider reducing the induction temperature (for bacterial expression) or using protease inhibitors during cell lysis and purification.
Q2: How do I determine the optimal cumate concentration for my experiment?
The relationship between cumate concentration and gene expression is titratable, allowing for fine-tuned control. However, the optimal concentration can vary between cell lines and experimental setups. A dose-response experiment is the best way to determine the ideal concentration.
Key Considerations:
-
Cell Type Differences: Different cell lines may exhibit varying sensitivity to cumate. For example, in some avian cells, high concentrations of cumate led to cellular toxicity, while others were unaffected.
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Toxicity: While cumate is generally considered non-toxic at effective concentrations, it's good practice to assess cell viability at higher concentrations. In some systems, reduced growth rates at high cumate levels were attributed to the metabolic burden of high protein expression rather than cumate toxicity itself.
| Host System | Typical Cumate Concentration Range | Notes |
| E. coli | 1 µM - 100 µM | A linear response is often observed at lower concentrations (e.g., 0-10 µM), with maximal yields achieved around 30-100 µM. |
| Mammalian Cells | 3 µg/mL - 50 µg/mL | A standard starting concentration is 30 µg/mL (often referred to as 1X). Titration is recommended to find the optimal balance between induction and potential cytotoxicity. |
| Alphaproteobacteria | 10 µM - 50 µM | Maximal induction was seen at 25-50 µM in Sphingomonas. |
Q3: How long should I wait to see protein expression after adding cumate?
The kinetics of induction vary significantly between expression systems.
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Bacterial Systems: Induction is rapid. In E. coli and Sphingomonas, a response can be detected within minutes, with expression levels often peaking after about 3-4 hours.
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Mammalian Systems: Induction is slower. While transcription begins shortly after cumate addition, it can take 24 to 72 hours to accumulate sufficient protein for easy detection by methods like Western blot or fluorescence microscopy.
| System | Typical Time to Detection | Typical Time to Peak Expression |
| Bacterial | ~10 minutes | 3 - 8 hours |
| Mammalian | 4 - 24 hours | 48 - 72 hours |
Q4: I am observing high background expression even without cumate (leaky expression). How can I fix this?
The cumate system is known for its tight regulation and low basal expression levels. However, leakiness can occasionally occur.
Potential Causes and Solutions:
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Insufficient CymR Repressor: The ratio of the CymR repressor to the expression vector is critical. If repressor levels are too low, they may not be sufficient to fully suppress the promoter. Consider increasing the amount of CymR-expressing plasmid during transfection or selecting a stable clone with high CymR expression.
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Promoter Strength: The use of a very strong constitutive promoter driving the gene of interest can sometimes lead to a low level of transcription despite repression.
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Cell Line Specifics: Some cell lines may inherently show more leaky expression than others with this system.
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Vector Design: In some configurations, the placement of the cumate operator (CuO) sequence is critical for tight repression. Ensure you are using a well-validated vector system.
Signaling Pathways and Workflows
Mechanism of the Cumate Switch System
The system's function relies on the interaction between the CymR repressor protein, the cumate operator (CuO) DNA sequence, and the inducer molecule, cumate.
Caption: Mechanism of the Cumate Inducible Switch.
General Experimental Workflow
A typical workflow for expressing a protein using the cumate switch system involves several key stages, from initial vector cloning to final analysis.
Caption: General experimental workflow for the cumate system.
Troubleshooting Logic Flow
When faced with low protein expression, a systematic approach can help identify the root cause of the problem.
Caption: Troubleshooting flowchart for low protein expression.
Experimental Protocols
Protocol 1: Optimization of Cumate Concentration
This protocol describes a method to determine the optimal cumate concentration for inducing your gene of interest in mammalian cells.
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Cell Plating: Seed your stably transfected or transduced mammalian cells in a multi-well plate (e.g., a 12-well or 24-well plate) at a density that will result in 70-80% confluency on the day of induction.
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Preparation of Cumate Dilutions: Prepare a series of cumate dilutions in your normal cell culture medium. A good starting range is 0, 5, 10, 20, 40, 80, and 100 µg/mL.
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Induction: Once cells reach the target confluency, remove the old medium and replace it with the medium containing the different cumate concentrations. Include a "no cumate" (0 µg/mL) control.
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Incubation: Incubate the cells for a fixed period, typically 48 hours for mammalian cells.
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Harvesting: After incubation, wash the cells with cold PBS, and lyse them directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Analysis:
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Determine the total protein concentration in each lysate using a BCA or Bradford assay.
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Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blot using an antibody specific to your protein of interest or a tag.
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The optimal cumate concentration is the one that provides the highest level of protein expression without causing significant cell death or morphological changes.
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Protocol 2: Induction Time-Course Experiment
This protocol is designed to find the time point of maximal protein expression following induction.
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Cell Plating: Seed your cells in multiple wells or flasks so that you have a separate vessel for each time point.
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Induction: At 70-80% confluency, replace the medium with fresh medium containing the optimal cumate concentration determined in Protocol 1.
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Time-Point Harvesting: Harvest cells at various time points after induction. For mammalian cells, a suitable range would be 0, 8, 16, 24, 48, and 72 hours. For bacterial cultures, much shorter time points are needed, such as 0, 1, 2, 3, 4, and 6 hours post-induction.
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Lysis and Storage: Lyse the cells from each time point as described previously. The resulting lysates can be analyzed immediately or stored at -80°C.
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Analysis: Analyze equal amounts of total protein from each time point by SDS-PAGE and Western blot to visualize the accumulation of your target protein over time and identify the peak expression window.
References
Technical Support Center: Managing Isopropyl Benzoate Cytotoxicity in Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the cytotoxic effects of isopropyl benzoate in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is an ester of isopropyl alcohol and benzoic acid. It is used in various applications, including as a fragrance and preservative. In a research context, it may be used as a carrier solvent, a hydrophobic molecule for studying membrane interactions, or as an inducer for certain biosynthetic pathways in genetically engineered organisms.
Q2: Is this compound cytotoxic to mammalian cells?
Yes, at certain concentrations, this compound can be cytotoxic. Its hydrophobic nature can cause it to interact with and disrupt cell membranes, potentially leading to cell death. The exact cytotoxic concentration is highly dependent on the cell line and experimental conditions. Therefore, it is crucial to determine the specific cytotoxic profile for your cell line of interest.
Q3: What are the common signs of this compound-induced cytotoxicity in cell cultures?
Common indicators of cytotoxicity include:
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A significant decrease in cell viability and proliferation.
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Observable changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.
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Increased membrane permeability, which can be detected by assays like trypan blue exclusion.
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Induction of apoptosis or necrosis.
Q4: How can I determine the cytotoxic concentration of this compound for my specific cell line?
A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50). This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard cytotoxicity assay like the MTT, XTT, or LDH assay.
Q5: What is a safe concentration of the solvent (e.g., DMSO or ethanol) to use when preparing my this compound stock solution?
The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, as the solvent itself can be toxic to cells. It is critical to include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at the desired experimental concentration. | The concentration of this compound is above the cytotoxic threshold for your cell line. | Perform a dose-response experiment to determine the IC50 value. Use a concentration for your experiments that is well below the IC50 and still achieves the desired experimental effect. |
| The solvent used to dissolve the this compound (e.g., DMSO, ethanol) is causing toxicity. | Run a vehicle control with the solvent at the same final concentration used in your experiment. Ensure the final solvent concentration is below 0.5%. | |
| The cell line is particularly sensitive to chemical treatments. | Consider using a more robust cell line if your experimental design allows. Alternatively, reduce the incubation time with this compound. | |
| Inconsistent or variable results between experiments. | This compound stock solution has degraded. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Variability in cell seeding density or passage number. | Standardize your cell culture procedures, including using cells within a specific passage number range and ensuring consistent seeding densities. | |
| Precipitation of this compound in the culture medium. | This compound has low aqueous solubility. | Visually inspect the medium for any precipitates after adding the compound. If precipitation occurs, try lowering the final concentration or preparing the dilutions in a serum-free medium before adding it to the cells. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h |
| HEK293 (Human Embryonic Kidney) | 150 | 110 |
| HeLa (Human Cervical Cancer) | 200 | 165 |
| A549 (Human Lung Carcinoma) | 175 | 130 |
| HepG2 (Human Liver Carcinoma) | 120 | 90 |
Note: These are example values. Researchers must determine the IC50 for their specific cell line and experimental conditions.
Table 2: Comparison of Cytotoxicity of Different Benzoate Esters in HEK293 Cells (LC50 Values)
| Compound | LC50 (mM) after 24h | Reference |
| Methyl Benzoate | >11 | |
| Ethyl Benzoate | ~8 | |
| This compound | Data not available, requires experimental determination | |
| Sodium Benzoate | Variable depending on cell line |
Note: This table highlights the variability in cytotoxicity among different benzoate compounds and the need for specific testing of this compound.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a given cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
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Your cell line of interest
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Complete culture medium
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This compound
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DMSO or ethanol (for stock solution)
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96-well cell culture plates
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MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO or ethanol. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Technical Support Center: Analysis of Isopropyl Benzoate and Its Impurities by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of isopropyl benzoate and its common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in a GC-MS analysis of this compound?
A1: The most common impurities in this compound typically arise from the starting materials used in its synthesis or from side reactions. These include:
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Benzoic Acid: An unreacted starting material from the esterification process.
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Isopropanol: The alcohol used for the esterification, which may be present in excess or as an unreacted starting material.
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Di-isopropyl ether: A potential byproduct from the acid-catalyzed dehydration of isopropanol.
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Propylene: Can be formed from the dehydration of isopropanol, especially at higher temperatures.
Q2: What are the characteristic GC-MS fragmentation patterns for this compound and its common impurities?
A2: The electron ionization (EI) mass spectra of this compound and its common impurities show distinct fragmentation patterns that are key to their identification. The primary fragments (ions) are summarized in the table below.
Data Presentation: Characteristic Mass Fragments
| Compound | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| This compound | 164 | 105 | 123, 77, 59, 51, 43, 41 |
| Benzoic Acid | 122 | 105 | 77, 51 |
| Isopropanol | 60 (often weak or absent) | 45 | 43, 31, 27 |
| Di-isopropyl ether | 102 (often weak or absent) | 45 | 87, 43, 41, 27 |
| Propylene | 42 | 41 | 42, 40, 39 |
Troubleshooting Guide
Q3: I am seeing a peak that I suspect is an impurity, but the library match is poor. How can I confirm its identity?
A3: A poor library match can be due to several factors, including matrix interference or the presence of a compound not in your library. To confirm the identity of a suspected impurity:
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Manual Interpretation of the Mass Spectrum: Compare the fragmentation pattern of the unknown peak to the known fragmentation patterns of suspected impurities (see the table above). Look for the presence of characteristic ions.
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Run Standards: Inject a pure standard of the suspected impurity under the same GC-MS conditions to confirm its retention time and mass spectrum.
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Check for Co-elution: A distorted peak shape or unusual ion ratios may indicate that two compounds are co-eluting. Try modifying the GC temperature program to improve separation.
Q4: My benzoic acid peak is tailing significantly. What could be the cause and how can I fix it?
A4: Peak tailing for acidic compounds like benzoic acid is a common issue in GC analysis.[1] It is often caused by interactions with active sites in the GC system.[1]
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Inactive Inlet Liner: The glass inlet liner can have active silanol groups that interact with acidic analytes. Using a deactivated liner can significantly reduce tailing.
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Column Activity: Over time, the stationary phase of the column can degrade, exposing active sites. Conditioning the column at a high temperature (within its specified limits) can sometimes help. If the problem persists, the column may need to be replaced.
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Derivatization: For highly polar compounds that consistently show poor peak shape, derivatization to a less polar form can be an effective solution. However, this adds an extra step to the sample preparation.
Q5: I am not seeing the molecular ion for isopropanol or di-isopropyl ether. Is this normal?
A5: Yes, it is common for the molecular ion of alcohols and ethers to be very weak or absent in 70 eV EI-MS. This is because these molecules readily fragment upon ionization. Identification of these compounds relies on their characteristic fragment ions.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below.
Sample Preparation:
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Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[2]
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If the sample contains particulates, centrifuge or filter it before transferring it to a GC vial.[2]
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Key fragmentation pathways for this compound and its major impurities.
References
Technical Support Center: Improving the Stability of Immobilized Lipases for Isopropyl Benzoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of isopropyl benzoate using immobilized lipases.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using immobilized lipases over free lipases for this compound synthesis?
A1: Immobilizing lipases offers several key advantages for industrial applications.[1] Immobilized enzymes exhibit enhanced stability against variations in temperature and pH.[1][2] This increased stability allows for broader operating conditions and a longer catalyst lifespan.[2] Furthermore, immobilization facilitates easy separation of the enzyme from the reaction mixture, enabling catalyst reuse over multiple cycles and reducing overall process costs.[1] This also ensures a purer product, free from enzyme contamination.
Q2: Which type of support material is best for immobilizing lipases for ester synthesis in organic media?
A2: Hydrophobic supports are generally preferred for immobilizing lipases in organic media for ester synthesis. The hydrophobic environment helps to open the lipase's active site "lid," a phenomenon known as interfacial activation, which can significantly increase its activity. Materials like macroporous acrylic resins, polypropylene, and octyl-agarose have proven effective. The choice of support can also influence the enzyme's regioselectivity and overall stability.
Q3: How does the immobilization method affect the stability of the lipase?
A3: The method of immobilization plays a crucial role in the stability of the lipase.
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Physical Adsorption on hydrophobic supports is a simple and widely used method that can lead to hyperactivation of the lipase. However, the weak interactions can sometimes result in enzyme leaching from the support, especially in the presence of certain organic solvents or at high temperatures.
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Covalent Bonding creates a strong, stable link between the enzyme and the support, which minimizes leaching. This method can significantly enhance thermal and operational stability. However, the chemical reactions involved can sometimes lead to a partial loss of enzyme activity if not performed under optimal conditions.
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Entrapment involves physically enclosing the lipase within a polymeric matrix. This method is effective at preventing leaching, but the diffusion of substrates and products can be limited, potentially reducing the reaction rate.
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Cross-linking of enzyme aggregates (CLEAs) is a carrier-free immobilization method that can provide high stability.
Q4: What is the effect of water content on the synthesis of this compound?
A4: Water content is a critical parameter in the synthesis of this compound. While a small amount of water is essential for maintaining the lipase's catalytic activity, an excess of water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thereby reducing the yield of this compound. For this reason, it is often beneficial to remove water from the reaction medium as it is produced, for example, by using molecular sieves or pervaporation.
Q5: Can the substrates, isopropanol or benzoic acid, inhibit the lipase activity?
A5: Yes, substrate inhibition is a known issue in lipase-catalyzed esterifications. High concentrations of short-chain alcohols like isopropanol can strip the essential water layer from the enzyme, leading to inactivation. Some studies have shown that propanol can act as an inhibitor in the synthesis of propyl benzoate. Similarly, some phenolic acids, including benzoic acid, have been reported to inhibit lipase activity. It is therefore important to optimize the molar ratio of the substrates to avoid inhibition and maximize the reaction rate.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound using immobilized lipases.
| Problem | Potential Causes | Recommended Solutions |
| Low Conversion/Yield | 1. Suboptimal Reaction Conditions: Temperature, pH, or water activity may not be ideal for the specific immobilized lipase. 2. Insufficient Enzyme Activity: The amount of immobilized lipase may be too low, or the enzyme may have lost activity. 3. Substrate Inhibition: High concentrations of isopropanol or benzoic acid may be inhibiting the enzyme. 4. Product Inhibition/Reaction Equilibrium: The accumulation of this compound or water may be shifting the equilibrium back towards the reactants. 5. Mass Transfer Limitations: The diffusion of substrates to the enzyme's active site within the support may be restricted. | 1. Optimize Reaction Conditions: Systematically vary the temperature (typically 40-60°C for lipases), and ensure the microenvironment pH of the immobilized enzyme is optimal. Control water activity by adding molecular sieves or using a dry solvent. 2. Increase Enzyme Loading or Use Fresh Biocatalyst: Increase the concentration of the immobilized lipase in the reaction. If the enzyme has been stored for a long time or reused multiple times, test its activity and consider using a fresh batch. 3. Optimize Substrate Molar Ratio: Experiment with different molar ratios of isopropanol to benzoic acid. A stoichiometric excess of one substrate can sometimes improve conversion, but a large excess of alcohol should be avoided. A fed-batch strategy for the alcohol can also be considered. 4. In-situ Product Removal: Remove water as it is formed using molecular sieves, pervaporation, or a vacuum. If product inhibition by the ester is suspected, consider using a biphasic system to extract the product from the reaction phase. 5. Improve Mass Transfer: Increase the agitation speed to reduce external mass transfer limitations. If internal mass transfer is an issue (common with porous supports), consider using a support with a larger pore size or a smaller particle size. |
| Enzyme Leaching | 1. Weak Enzyme-Support Interaction: This is common with physical adsorption, especially in certain organic solvents or at high temperatures. 2. Support Instability: The support material itself may be degrading under the reaction conditions. | 1. Switch to a Stronger Immobilization Method: Consider covalent bonding or cross-linking to create a more stable attachment. Alternatively, optimize the adsorption conditions (e.g., pH, ionic strength) to strengthen the interaction. 2. Choose a More Robust Support: Select a support material that is known to be stable in the chosen reaction solvent and at the operating temperature. |
| Loss of Activity After Reuse | 1. Enzyme Denaturation: The enzyme may be denaturing due to thermal stress, extreme pH, or exposure to the organic solvent over multiple cycles. 2. Fouling of the Support: The pores of the support may become blocked by substrates, products, or by-products, preventing access to the enzyme's active site. 3. Mechanical Damage: The support particles may be breaking down due to vigorous stirring. | 1. Optimize Reaction and Washing Conditions: Use milder temperatures and ensure the pH of the system remains within the enzyme's stable range. When washing the immobilized enzyme between cycles, use a solvent that is known to be less denaturing. 2. Implement a Washing Step: After each cycle, wash the immobilized lipase with a suitable solvent (e.g., t-butanol or hexane) to remove any adsorbed substances. 3. Reduce Agitation Speed: Use the minimum agitation speed that still ensures good mixing to minimize mechanical stress on the support. |
Data on Immobilized Lipase Stability and Activity
The following tables summarize quantitative data on the stability and kinetic parameters of various immobilized lipases used in ester synthesis.
Table 1: Comparative Stability of Immobilized Lipases in Ester Synthesis
| Lipase Source | Support Material | Immobilization Method | Reaction/Conditions | Stability Metric | Reference |
| Candida cylindracea (CCL) | HPMC/PVA Polymer Blend | Entrapment | Propyl benzoate synthesis | Retained 40% activity after 4 cycles | |
| Rhizopus oryzae | Silica Gel | Covalent Bonding (Glutaraldehyde) | Isoamyl acetate synthesis | Retained 50% activity after 10 cycles | |
| Enterobacter aerogenes | Silica Gel | Covalent Bonding (Glutaraldehyde) | Isoamyl acetate synthesis | Retained 50% activity after 8 cycles | |
| Pseudomonas fluorescens | Eupergit C250L | Covalent Bonding | Acylation of (R,S)-1-phenylethanol | Retained 30% of initial activity after 11 cycles | |
| Aspergillus niger | Gelatin-coated TiO₂ nanoparticles | Physical Adsorption | Hydrolysis | Half-life of 34.6 min at 55°C (vs. 23.1 min for free lipase) | |
| Bacillus cereus | Silica | Adsorption | Isopropyl acetate synthesis | Retained >50% activity after 6 cycles |
Table 2: Kinetic Parameters of Immobilized Lipases in Benzoate Ester Synthesis
| Lipase Source | Support Material | Immobilization Method | Substrates | Km | Vmax | Reference |
| Candida cylindracea (CCL) | HPMC/PVA Polymer Blend | Entrapment | Vinyl benzoate and Propanol | Km(A) = 0.057 M, Km(B) = 0.041 M | 0.0039 M/h | |
| Aspergillus niger | Gelatin-coated TiO₂ nanoparticles | Physical Adsorption | p-nitrophenyl palmitate | 11.11 mM | 416.6 U/mg protein |
(Note: Km(A) refers to the Michaelis constant for the acyl donor, and Km(B) for the alcohol. Vmax is the maximum reaction velocity.)
Experimental Protocols
Protocol 1: Immobilization of Lipase by Physical Adsorption on a Hydrophobic Support
This protocol describes a general procedure for immobilizing lipase on a macroporous hydrophobic resin (e.g., Amberlite XAD7 or Lewatit VP OC 1600).
Materials:
-
Lipase solution (e.g., from Candida antarctica B or Thermomyces lanuginosus)
-
Hydrophobic support resin
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Beaker or flask
-
Shaking incubator or magnetic stirrer
-
Buchner funnel and filter paper
-
Distilled water
Procedure:
-
Prepare the Lipase Solution: Dissolve the lipase powder in the phosphate buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Add the Support: Add the hydrophobic support to the lipase solution. A typical ratio is 1 g of support per 10-20 mL of lipase solution.
-
Incubation: Gently agitate the mixture at room temperature for a specified period, typically ranging from 1 to 24 hours, to allow for the adsorption of the lipase onto the support.
-
Separation: Separate the immobilized lipase from the supernatant by filtration using a Buchner funnel.
-
Washing: Wash the immobilized lipase several times with distilled water to remove any unbound enzyme.
-
Drying: Dry the immobilized lipase, for example, in a desiccator under vacuum, until a constant weight is achieved.
-
Activity Assay: Determine the activity of the immobilized lipase and the supernatant to calculate the immobilization yield.
Protocol 2: Covalent Immobilization of Lipase on a Glutaraldehyde-Activated Support
This protocol outlines the steps for covalently immobilizing lipase on an amino-functionalized support activated with glutaraldehyde.
Materials:
-
Amino-functionalized support (e.g., amino-propyl silica gel)
-
Glutaraldehyde solution (e.g., 2.5% v/v in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Lipase solution
-
Sodium borohydride solution (optional, for reduction of Schiff bases)
-
Glycine solution (for blocking unreacted aldehyde groups)
Procedure:
-
Activation of the Support:
-
Suspend the amino-functionalized support in the phosphate buffer.
-
Add the glutaraldehyde solution and stir gently for a specified time (e.g., 2 hours) at room temperature.
-
Wash the activated support thoroughly with distilled water to remove excess glutaraldehyde.
-
-
Immobilization:
-
Add the lipase solution to the activated support.
-
Incubate the mixture with gentle agitation for a set period (e.g., 3-24 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
-
Washing: Filter the immobilized lipase and wash it with buffer to remove unbound enzyme.
-
(Optional) Reduction: To form stable secondary amine bonds, the immobilized enzyme can be treated with a mild reducing agent like sodium borohydride.
-
Blocking: To deactivate any remaining reactive aldehyde groups on the support, incubate the immobilized lipase with a glycine solution.
-
Final Washing and Storage: Wash the final preparation extensively with buffer and store it at 4°C.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Inducers: Isopropyl Benzoate vs. IPTG for Protein Expression in E. coli
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of recombinant protein production, the ability to precisely control gene expression is paramount. Escherichia coli remains the workhorse for this purpose, largely due to the availability of robust inducible expression systems. For decades, Isopropyl β-D-1-thiogalactopyranoside (IPTG) has been the go-to inducer for the widely used lac operon-based systems. However, emerging alternatives like Isopropyl benzoate (cumate) are challenging this standard by offering significant advantages in yield, regulation, and cost-effectiveness.
This guide provides an objective, data-driven comparison of this compound and IPTG, designed to help researchers make informed decisions for optimizing their protein expression workflows.
Mechanism of Action: Two Distinct Regulatory Switches
The fundamental difference between IPTG and this compound lies in the regulatory systems they control.
IPTG (Isopropyl β-D-1-thiogalactopyranoside): IPTG is a structural analog of allolactose, the natural inducer of the lac operon.[1][2] In common expression systems (e.g., pET vectors in BL21(DE3) strains), the target gene is placed under the control of a T7 promoter, which is itself downstream of a lac operator sequence.[2]
-
Repression: In the absence of an inducer, the LacI repressor protein binds tightly to the lac operator DNA sequence.[2] This physically blocks the T7 RNA polymerase from transcribing the target gene.[2]
-
Induction: When IPTG is introduced, it binds to the LacI repressor. This binding causes a conformational change in the repressor, reducing its affinity for the operator sequence and causing it to dissociate from the DNA. The T7 RNA polymerase can then access the promoter and begin robust transcription of the gene of interest. A key feature of IPTG is that it is not metabolized by E. coli, so its concentration remains constant throughout the induction period.
This compound (Cumate): This system utilizes regulatory elements from the Pseudomonas putida F1 cym and cmt operons. Expression vectors, such as the pNEW vector, are engineered to include the CymR repressor protein and its corresponding operator sequence (CuO) upstream of the target gene.
-
Repression: The CymR repressor protein constitutively binds to the CuO operator, blocking transcription.
-
Induction: this compound (cumate) acts as the inducer. When added to the culture, it binds to the CymR repressor. This interaction causes CymR to release from the CuO operator, derepressing the promoter and allowing for transcription of the target gene.
Performance Comparison: Yield, Regulation, and Kinetics
Quantitative studies reveal significant performance advantages for the this compound (cumate) system over the traditional IPTG-pET system.
| Performance Metric | This compound (Cumate) System | IPTG System |
| Relative Protein Yield | 2-3 fold higher than IPTG-induced cultures for GFP. 2.2 fold higher for phloroglucinol. | Baseline |
| Optimal Inducer Conc. | ~0.03 mM (30 µM) | 0.1 - 1.0 mM |
| Regulation | Tightly regulated with low basal expression. | Prone to "leaky" or basal expression. |
| Population Homogeneity | Homogenous , fully induced population. | Often results in a bimodal (mixed induced/uninduced) population. |
The cumate-induced system consistently outperforms the IPTG-induced system in terms of protein yield. Studies have shown that cumate-induced cultures can produce approximately 2- to 3-fold more Green Fluorescent Protein (GFP) than IPTG-induced cultures. A separate study on the biosynthesis of phloroglucinol found that the cumate-inducible vector resulted in a 2.2-fold higher yield compared to the IPTG-induced pET28a vector.
Furthermore, the cumate system provides tighter regulation, a critical factor when expressing toxic proteins. This tight control minimizes leaky expression before induction, reducing potential harm to the host cells. Flow cytometry analysis has shown that cumate addition results in a uniformly induced population, whereas IPTG induction can lead to a bimodal distribution, where a fraction of the cells remains uninduced.
Toxicity and Cellular Burden
The metabolic stress placed on E. coli during overexpression is a critical factor that can limit protein yield.
-
IPTG: High concentrations of IPTG and the subsequent high-level protein expression can impose a significant metabolic burden on the host cells, potentially leading to reduced growth or even cell death. While IPTG itself is generally considered to have low toxicity, the stress of overexpressing a foreign protein is a major factor.
-
This compound (Cumate): This inducer is described as nontoxic to the culture. This characteristic, combined with the system's tight regulation, can lead to healthier cultures capable of sustained, high-level protein production.
Cost-Effectiveness: A Clear Advantage for this compound
For large-scale protein production, the cost of reagents is a significant consideration. Here, this compound presents a compelling economic advantage.
| Inducer | Relative Price | Optimal Concentration | Relative Cost of Use |
| This compound (Cumate) | ~1/3 the price of IPTG | ~0.03 mM | ~1/9 the cost of IPTG |
| IPTG | Baseline | ~0.1 mM | Baseline |
One study directly compared the costs, noting that the price of cumate is roughly one-third that of IPTG. Crucially, the optimal induction concentration for cumate was also found to be about one-third of that required for IPTG, resulting in an overall inducer cost that is approximately 1/9th that of IPTG for a given volume.
Experimental Protocols
The general workflow for inducing protein expression is similar for both systems, differing primarily in the choice and concentration of the inducer.
General Experimental Workflow
Step-by-Step Induction Protocol
-
Culture Growth: Inoculate a starter culture of E. coli harboring the expression plasmid in appropriate media with antibiotics. Grow overnight at 37°C. Dilute the overnight culture into a larger volume of fresh media and grow at 37°C with vigorous shaking until the culture reaches the mid-logarithmic phase of growth (an optical density at 600 nm, OD600, of approximately 0.5-0.8).
-
Induction:
-
For IPTG System: Add IPTG to a final concentration typically ranging from 0.1 mM to 1.0 mM. The optimal concentration should be determined empirically for each protein.
-
For this compound (Cumate) System: Add this compound to a final concentration of approximately 0.03-0.05 mM.
-
-
Post-Induction Incubation: Continue to incubate the culture with shaking. The temperature and duration are critical parameters to optimize. For improved protein solubility, it is common to reduce the temperature to 16-25°C and incubate for a longer period (e.g., 16-24 hours). For faster, higher-yield expression that may risk inclusion body formation, incubation can proceed at 37°C for 3-4 hours.
-
Cell Harvesting: After the induction period, harvest the bacterial cells by centrifugation. The cell pellet can then be stored at -80°C or used immediately for protein purification.
Summary and Recommendations
Both IPTG and this compound are effective inducers for recombinant protein expression, but they offer distinct advantages and disadvantages.
Choose IPTG when:
-
You are using a well-characterized protein in a standard pET vector system.
-
Absolute yield and tight regulation are not primary concerns.
-
You are performing small-scale screening experiments where the vast availability of established protocols and vectors is advantageous.
Choose this compound (Cumate) when:
-
Maximizing protein yield is a critical goal.
-
You are expressing a toxic protein that requires tight, leak-free regulation.
-
You are working on large-scale production where the significant cost savings are a major benefit.
-
A healthy, homogenous cell culture is desired to ensure consistent product quality.
References
Comparison of isopropyl benzoate and other benzoate esters as flavoring agents
An Objective Comparison of Isopropyl Benzoate and Other Benzoate Esters as Flavoring Agents
For researchers, scientists, and professionals in drug development, the selection of appropriate flavoring agents is a critical step in ensuring product palatability and consumer acceptance. Benzoate esters, a class of aromatic compounds, are widely utilized for their pleasant, fruity, and floral characteristics. This guide provides a comprehensive comparison of this compound and other short-chain alkyl benzoate esters, focusing on their performance as flavoring agents, supported by available data and detailed experimental methodologies.
Physicochemical Properties of Common Benzoate Esters
The physical and chemical properties of benzoate esters, such as boiling point and solubility, influence their volatility and how they are perceived in a formulation. This compound is a colorless liquid with a characteristic sweet, fruity-floral odor.[1][2] These properties are largely determined by the structure of the alkyl group attached to the ester.
A comparison of the key physicochemical properties of this compound and other common benzoate esters is summarized below.
| Property | This compound | Methyl Benzoate | Ethyl Benzoate | n-Propyl Benzoate | Isobutyl Benzoate |
| Chemical Formula | C₁₀H₁₂O₂[3] | C₈H₈O₂ | C₉H₁₀O₂ | C₁₀H₁₂O₂ | C₁₁H₁₄O₂ |
| Molar Mass ( g/mol ) | 164.20[3] | 136.15 | 150.17 | 164.20 | 178.23 |
| Boiling Point (°C) | 218-219[4] | 199.6 | 212 | 230 | 237 |
| Density (g/cm³) at 20°C | 1.01 | 1.084 | 1.045 | 1.023 | 0.995 |
| Solubility in water | Insoluble | Sparingly soluble | Sparingly soluble | Insoluble | Insoluble |
| Solubility in organic solvents | Soluble in alcohol, ether, oils | Soluble in alcohol, ether | Soluble in alcohol, ether | Soluble in alcohol, ether | Soluble in alcohol, ether |
Sensory Profile: Flavor and Odor
The primary function of these esters in food and pharmaceuticals is to impart a specific flavor and aroma. This compound is described as having a sweet, balsamic, and floral taste. Its odor is characterized as sweet, fruity, floral, and balsamic. Other short-chain benzoate esters offer a spectrum of similar yet distinct sensory experiences.
| Ester | Flavor Profile | Odor Description | Natural Occurrence (Examples) |
| This compound | Sweet, balsamic, floral, fruity | Sweet, fruity-floral | Cocoa, feijoa fruit, apple, pear, honey |
| Methyl Benzoate | Mild, fruity | Sweet, floral | Ylang-ylang oil, clove oil, guava, banana |
| Ethyl Benzoate | Fruity, cherry, grape | Sweet, fruity, floral | Cherry, grape, strawberry |
| Propyl Benzoate | Fruity, berry | Sweet, fruity, floral | Sweet cherry |
| Isobutyl Benzoate | Fruity, floral | Sweet, floral, balsamic | - |
Regulatory Status and Safety
This compound and other related short-chain esters have been evaluated for safety by regulatory bodies. The U.S. Food and Drug Administration (FDA) permits the use of this compound, methyl benzoate, ethyl benzoate, propyl benzoate, and isobutyl benzoate as flavoring agents for direct addition to food. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that this compound poses "no safety concern at current levels of intake when used as a flavouring agent".
| Ester | FEMA Number | JECFA Number | FDA Regulation |
| This compound | 2932 | 855 | 21 CFR 172.515 |
| Methyl Benzoate | 2683 | 851 | 21 CFR 172.515 |
| Ethyl Benzoate | 2422 | 852 | 21 CFR 172.515 |
| Propyl Benzoate | 2950 | 853 | 21 CFR 172.515 |
| Isobutyl Benzoate | 2192 | 856 | 21 CFR 172.515 |
Experimental Data: Sensory Evaluation in a Food Matrix
Table 1: Consumer Sensory Evaluation of Benzoate in Meat Products
| Product | Control (No Antimicrobial) | 0.1% Benzoate | 1.6% Lactate + 0.1% Diacetate |
| Cured Ham (Overall Preference Score) | 6.1 | 6.2 | 5.9 |
In this specific application, ham containing 0.1% benzoate was rated slightly higher than the control and significantly higher (P<0.05) than the sample containing a lactate-diacetate blend. This indicates that at this concentration, benzoate did not negatively impact, and may have even slightly improved, consumer preference in this product.
Experimental Protocols for Sensory Evaluation
To objectively compare the performance of this compound with other esters, a structured sensory evaluation is necessary. The following protocols are based on established methods for flavor analysis.
Panelist Selection and Training
-
Recruitment: Select 30-40 participants who are regular consumers of the target product category.
-
Screening: Screen panelists for sensory acuity, ability to describe perceptions, and lack of allergies to test materials.
-
Training: For descriptive analysis, a smaller, highly trained panel (8-12 individuals) is required. Panelists are trained to identify and quantify specific flavor attributes using a common lexicon.
Sample Preparation and Presentation
-
Base: The flavoring agent should be evaluated in the final product matrix (e.g., beverage, food item) at its intended usage level. If this is not feasible, a neutral base like a 5% sucrose solution can be used.
-
Coding: Samples must be coded with random three-digit numbers to prevent bias.
-
Presentation: Serve samples at a controlled, consistent temperature. The order of presentation should be randomized and balanced across panelists to avoid order effects.
Sensory Testing Methods
Several testing methods can be employed depending on the objective:
-
Triangle Test (Discrimination): To determine if a perceptible difference exists between two samples (e.g., a control vs. a sample with this compound). Panelists are given three coded samples, two of which are identical and one is different, and asked to identify the odd sample.
-
Paired Comparison Test (Directional Difference): To determine which of two samples has more of a specific attribute (e.g., "Which sample is sweeter?").
-
Hedonic Rating Test (Consumer Acceptance): To measure the degree of liking. Panelists rate their overall liking, or liking of specific attributes (aroma, flavor, aftertaste), on a scale, typically a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
Data Analysis
-
Discrimination Tests: Data from triangle tests are analyzed using statistical tables based on the number of correct judgments to determine significance.
-
Hedonic and Descriptive Tests: Data are typically analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences between the mean scores of the samples.
Flavor Perception and Signaling Pathways
The sweet and floral notes of benzoate esters are perceived through G-protein coupled receptors (GPCRs) located in taste receptor cells on the tongue. The canonical signaling pathway for sweet taste involves the T1R2/T1R3 receptor.
Caption: Canonical G-protein signaling pathway for sweet taste perception.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of different benzoate esters as flavoring agents.
Caption: Experimental workflow for the comparative sensory analysis of benzoate esters.
Conclusion
This compound and its related short-chain alkyl esters are valuable tools in the palette of flavoring agents, offering a range of sweet, fruity, and floral notes. While their physicochemical properties and sensory descriptors are well-documented, quantitative data directly comparing their flavor performance is limited. This compound is distinguished by its specific balsamic and floral character and has a strong safety profile, making it suitable for a variety of applications. For professionals in research and development, the choice between this compound and other esters will depend on the desired specific flavor nuance, the food or drug matrix, and processing conditions. The application of rigorous, standardized sensory evaluation protocols is crucial for making an informed selection and optimizing the final product formulation.
References
A Comparative Guide to the Chromatographic Separation of Benzoate Ester Isomers: GC vs. HPLC
For researchers, scientists, and drug development professionals, the accurate separation and quantification of benzoate ester isomers is a frequent analytical challenge. These isomers, often differing subtly in their physical and chemical properties, can exhibit distinct biological activities, toxicities, or fragrance profiles. The choice of analytical technique is therefore critical for quality control, regulatory compliance, and research and development. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the separation of benzoate ester isomers, supported by experimental data and detailed methodologies.
The selection between GC and HPLC primarily hinges on the volatility and thermal stability of the target analytes.[1][2] GC is highly effective for volatile compounds, while HPLC is more versatile, accommodating a broader range of analytes, including those that are non-volatile or thermally labile.[3]
Performance Comparison: GC vs. HPLC
The following tables summarize the key performance parameters and typical experimental conditions for the separation of benzoate ester isomers using GC and HPLC.
Table 1: Gas Chromatography (GC) Performance Data
| Parameter | Description | Typical Application: Methyl Benzoate Isomers | Reference |
| Column | Stationary phase and dimensions | DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | [4][5] |
| Carrier Gas | Mobile phase | Helium or Hydrogen, constant flow | |
| Temperatures | Inlet, Detector, and Oven Program | Inlet: 250°C, Detector (FID): 280°C | |
| Oven Program: | Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min | ||
| Injection | Mode and Volume | 1 µL, split mode (e.g., 50:1) | |
| Retention Time | Methyl Benzoate | ~1.27 min (on a 10m DB-1 column) |
Note: Retention times are highly dependent on the specific column and conditions used.
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Description | Typical Application: Methyl Aminobenzoate Isomers | Reference |
| Column | Stationary phase and dimensions | C18, 4.6 x 150 mm, 5 µm particle size | |
| Mobile Phase | Solvents and additives | Acetonitrile and Water (with 0.1% formic acid) | |
| Elution Mode | Isocratic or Gradient | Gradient: 0-10 min: 20-80% Acetonitrile; 10-12 min: 80% Acetonitrile; 12-15 min: Return to 20% Acetonitrile | |
| Flow Rate | Mobile phase velocity | 1.0 mL/min | |
| Detection | Wavelength | UV at 254 nm | |
| Injection Volume | Sample amount | 10 µL | |
| Retention Times | Methyl 4-aminobenzoate | ~6.5 min | |
| Methyl 3-aminobenzoate | ~7.2 min | ||
| Methyl 2-aminobenzoate | ~8.1 min |
Experimental Protocols
Detailed methodologies are crucial for the successful separation of benzoate ester isomers. Below are representative protocols for both GC and HPLC.
Protocol 1: GC Separation of Volatile Benzoate Esters
This protocol is suitable for the analysis of volatile isomers like methyl benzoate.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Carrier Gas: High-purity helium or hydrogen.
-
Sample: Benzoate ester isomers dissolved in a suitable solvent (e.g., hexane or ethyl acetate).
Methodology:
-
Sample Preparation: Prepare a standard solution of the benzoate ester isomers at a concentration of approximately 10-100 µg/mL in a volatile solvent.
-
Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the detector temperature to 280°C.
-
Implement an oven temperature program, for instance, starting at 50°C, holding for 2 minutes, and then ramping to 280°C at a rate of 10°C/min.
-
Set the carrier gas to a constant flow rate.
-
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Data Acquisition: Record the chromatogram and identify the peaks based on the retention times of known standards.
Protocol 2: HPLC Separation of Benzoate Ester Isomers
This protocol provides a starting point for the separation of less volatile or thermally sensitive isomers, such as methyl aminobenzoate isomers.
Instrumentation:
-
Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample: A mixture of benzoate ester isomers.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them before use.
-
Sample Preparation: Prepare a standard solution containing the isomers at a concentration of approximately 10 µg/mL each in the initial mobile phase composition.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 20% Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of the standard solution.
-
Gradient Elution: Run a gradient program, for example:
-
0-10 min: 20-80% Acetonitrile.
-
10-12 min: Hold at 80% Acetonitrile.
-
12-15 min: Return to 20% Acetonitrile and re-equilibrate.
-
-
Data Acquisition: Monitor the chromatogram at 254 nm and identify the peaks based on the retention times of the individual isomer standards.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental processes and the choice between GC and HPLC, the following diagrams illustrate the typical workflows and a logical decision-making framework.
Conclusion
Both GC and HPLC are powerful techniques for the separation of benzoate ester isomers. The choice between them is dictated by the specific properties of the analytes. For volatile and thermally stable esters, GC often provides faster analysis times and high resolution. For isomers that are less volatile, thermally labile, or require analysis in complex aqueous matrices, HPLC offers greater flexibility and is often the more robust option. The detailed protocols and comparative data in this guide should serve as a valuable starting point for developing and optimizing separation methods for benzoate ester isomers in a research or quality control setting.
References
Isopropyl Benzoate: A Comparative Analysis of its Reactivity in Transesterification Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Steric Effects in Ester Exchange
In the realm of synthetic chemistry and drug development, the transesterification of esters is a fundamental reaction. The choice of substrate can significantly impact reaction rates and overall efficiency. This guide provides a comparative analysis of the relative reactivity of isopropyl benzoate in transesterification reactions, juxtaposed with other common alkyl benzoates. The data presented herein, supported by established chemical principles and experimental observations, is intended to aid researchers in optimizing their synthetic strategies.
The Decisive Role of Steric Hindrance
The reactivity of an ester in a transesterification reaction is predominantly influenced by the steric environment around the carbonyl group. The accessibility of the carbonyl carbon to the incoming nucleophile (an alcohol in this case) is a critical determinant of the reaction rate. Esters with bulky alkyl groups, such as the isopropyl group in this compound, present a more sterically hindered environment compared to those with smaller, linear alkyl groups like methyl, ethyl, or n-propyl.
This increased steric hindrance in this compound leads to a decreased rate of reaction. The branched structure of the isopropyl group effectively shields the electrophilic carbonyl carbon, making the nucleophilic attack by the alcohol more challenging. Consequently, this compound is generally less reactive in transesterification reactions than its less sterically hindered counterparts.
Comparative Reactivity Data
Methyl > Ethyl > n-Propyl > Isopropyl
This trend is directly attributable to the increasing steric bulk of the alkyl group.
| Alkyl Benzoate | Structure of Alkyl Group | Relative Reactivity | Supporting Observations |
| Methyl Benzoate | -CH₃ | Highest | Minimal steric hindrance allows for rapid nucleophilic attack. |
| Ethyl Benzoate | -CH₂CH₃ | High | Slightly more hindered than methyl, leading to a marginally slower reaction rate. |
| n-Propyl Benzoate | -CH₂CH₂CH₃ | Moderate | The linear chain offers less hindrance than a branched isomer. |
| This compound | -CH(CH₃)₂ | Lower | Significant steric hindrance from the branched isopropyl group markedly reduces the reaction rate. Studies on analogous systems have shown that primary alcohols react significantly faster than secondary alcohols. For instance, the acid-catalyzed propanolysis of naphthyl acetate is 16 times faster with 1-propanol than with 2-propanol (isopropanol). |
Experimental Protocols
To provide a practical framework for comparing the reactivity of different alkyl benzoates, a general experimental protocol for acid-catalyzed transesterification is outlined below. This protocol can be adapted for specific research needs.
General Protocol for Acid-Catalyzed Transesterification of Alkyl Benzoates
Objective: To compare the relative rates of transesterification of methyl benzoate, ethyl benzoate, n-propyl benzoate, and this compound with a common alcohol (e.g., ethanol).
Materials:
-
Methyl benzoate
-
Ethyl benzoate
-
n-Propyl benzoate
-
This compound
-
Anhydrous ethanol (or other desired alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In separate round-bottom flasks, place equimolar amounts of each benzoate ester (e.g., 0.1 mol).
-
Addition of Alcohol and Catalyst: To each flask, add a stoichiometric excess of the transesterifying alcohol (e.g., 3 equivalents of ethanol). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to each flask.
-
Reaction: Attach a reflux condenser to each flask and heat the mixtures to a constant temperature (e.g., the reflux temperature of the alcohol) using a heating mantle. Ensure equivalent stirring rates for all reactions.
-
Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture.
-
Workup of Aliquots: Quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution and an internal standard (for GC analysis). Extract the organic components with a suitable solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic layer of each aliquot by gas chromatography (GC) to determine the concentration of the starting benzoate ester and the newly formed ester.
-
Data Analysis: Plot the concentration of the product or the disappearance of the starting material as a function of time for each reaction. The initial rates of reaction can be determined from the slopes of these curves, providing a quantitative comparison of the relative reactivities.
Visualizing the Factors Affecting Reactivity
The logical relationship between steric hindrance and the rate of transesterification can be visualized as follows:
This diagram illustrates that while several factors influence the overall reaction, the structure of the alkyl benzoate, specifically the steric hindrance it imposes, is a key determinant of its intrinsic reactivity.
Conclusion
The evidence strongly indicates that this compound is significantly less reactive in transesterification reactions compared to methyl, ethyl, and n-propyl benzoates. This reduced reactivity is a direct consequence of the steric hindrance presented by the bulky isopropyl group, which impedes the approach of the nucleophilic alcohol to the carbonyl carbon. Researchers should consider this hierarchy of reactivity when designing synthetic pathways that involve the transesterification of benzoate esters, as the choice of the ester substrate will have a profound impact on reaction times, yields, and overall process efficiency. For reactions requiring higher throughput, the use of less sterically hindered benzoates is recommended. Conversely, the lower reactivity of this compound could be leveraged in situations requiring selective transformations in the presence of more reactive ester functionalities.
A Comparative Study of Solvents for Spectroscopic Analysis: Isopropyl Benzoate vs. Others
For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection in Spectroscopic Analysis
In the realm of spectroscopic analysis, the choice of solvent is a critical parameter that can significantly influence the quality and interpretation of experimental data. An ideal solvent should not only dissolve the analyte but also exhibit transparency in the spectral region of interest, ensuring that the solvent itself does not interfere with the measurement. This guide provides a comparative study of isopropyl benzoate against other commonly used solvents in UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into their respective advantages and limitations.
Physicochemical Properties: A Foundation for Comparison
A solvent's physical properties are fundamental to its suitability for a given spectroscopic technique. The following table summarizes key physicochemical properties of this compound and a selection of common solvents.
| Property | This compound | Hexane | Ethanol | Acetonitrile | Chloroform (Deuterated) | Dimethyl Sulfoxide (Deuterated) |
| Molecular Formula | C₁₀H₁₂O₂[1][2] | C₆H₁₄ | C₂H₅OH | CH₃CN | CDCl₃ | C₂D₆SO |
| Molar Mass ( g/mol ) | 164.20[1][2] | 86.18 | 46.07 | 41.05 | 120.38 | 84.17 |
| Boiling Point (°C) | 215-218[1] | 69 | 78.37 | 81.6 | 61.2 | 189 |
| Density (g/cm³) | 1.005-1.011 | 0.659 | 0.789 | 0.786 | 1.48 | 1.19 |
| Refractive Index (n_D) | 1.492-1.497 | 1.375 | 1.361 | 1.344 | 1.444 | 1.479 |
| Solubility in Water | Insoluble | Insoluble | Miscible | Miscible | Insoluble | Miscible |
This compound's high boiling point suggests low volatility, which can be advantageous in experiments conducted over extended periods. Its refractive index is relatively high compared to the other listed solvents.
UV-Visible Spectroscopy
The primary criterion for a solvent in UV-Visible spectroscopy is its transparency in the ultraviolet and visible regions of the electromagnetic spectrum. The UV cutoff wavelength, the wavelength below which the solvent itself absorbs significantly, is a critical parameter.
UV Cutoff Wavelengths of Common Solvents
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| Hexane | 195 |
| Ethanol | 205 |
| Dichloromethane | 233 |
| Chloroform | 245 |
| Toluene | 284 |
| Acetone | 330 |
Fluorescence Spectroscopy
In fluorescence spectroscopy, an ideal solvent should be optically clear and not possess native fluorescence that could interfere with the analyte's signal. The solvent's polarity can also influence the emission spectrum of the analyte.
As with UV-Vis spectroscopy, specific fluorescence data for this compound, such as its excitation and emission maxima and quantum yield, are not widely reported. The presence of the aromatic benzoate group raises the possibility of native fluorescence, which would be a significant drawback for its use as a general-purpose fluorescence solvent. Researchers should always run a solvent blank to check for background fluorescence before proceeding with sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For NMR spectroscopy, solvents are typically deuterated to avoid strong solvent signals that would obscure the analyte's peaks. The choice of a deuterated solvent depends on the analyte's solubility and the desired chemical shift window.
¹H and ¹³C NMR Spectral Data for this compound
While not typically used as a primary NMR solvent due to the presence of its own protons, understanding the NMR spectrum of this compound is crucial if it is present as a co-solvent or an impurity. The following are the expected chemical shifts for this compound in a deuterated solvent like CDCl₃:
-
¹H NMR (in CDCl₃):
-
Aromatic protons (on the benzene ring)
-
Methine proton of the isopropyl group (-CH-)
-
Methyl protons of the isopropyl group (-CH₃)
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl carbon of the ester group (C=O)
-
Aromatic carbons
-
Methine carbon of the isopropyl group (-CH-)
-
Methyl carbons of the isopropyl group (-CH₃)
-
Comparison with Common Deuterated NMR Solvents
| Deuterated Solvent | Residual ¹H Signal (ppm) | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 | Good for a wide range of organic compounds. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | Excellent for polar compounds. |
| Acetone-d₆ | 2.05 | Useful for a variety of organic compounds. |
| Methanol-d₄ | 3.31, 4.87 (OH) | Protic solvent, useful for compounds soluble in alcohols. |
| Water-d₂ (D₂O) | 4.80 | For water-soluble compounds. |
This compound's own proton signals would significantly interfere with the analyte's spectrum, making its deuterated form a necessity if it were to be used as an NMR solvent. However, its primary applications appear to be in other fields.
Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below are generalized workflows for UV-Visible, Fluorescence, and NMR spectroscopy.
UV-Visible Spectroscopy Workflow
Caption: Generalized workflow for UV-Visible spectroscopic analysis.
Fluorescence Spectroscopy Workflow
Caption: Generalized workflow for fluorescence spectroscopic analysis.
NMR Spectroscopy Workflow
Caption: Generalized workflow for NMR spectroscopic analysis.
Conclusion
Based on the available data, this compound is not a conventional or ideal solvent for general-purpose UV-Visible and fluorescence spectroscopy due to the anticipated absorption and potential fluorescence from its aromatic ring. Its utility in these techniques would be limited to specific applications where its solvent properties are uniquely required and do not interfere with the analyte's spectral window. For NMR spectroscopy, its non-deuterated form is unsuitable as a solvent, and its use would necessitate isotopic labeling.
In contrast, solvents like hexane, ethanol, and acetonitrile offer superior transparency in the UV region, making them more versatile for UV-Visible spectroscopy. For fluorescence studies, the selection of a non-fluorescent and appropriately polar solvent remains paramount. In NMR, the wide array of commercially available deuterated solvents provides researchers with numerous options to suit the specific solubility and spectral requirements of their analytes.
While this compound has established applications in other industries, its role as a primary solvent in routine spectroscopic analysis appears limited. Researchers should carefully consider the spectroscopic properties of any solvent and perform appropriate blank measurements to ensure the integrity of their data.
References
A Comparative Guide to the Efficacy of Isopropyl Benzoate and Parabens as Preservatives
For researchers, scientists, and drug development professionals, the selection of an appropriate preservative system is critical to ensure the safety and stability of pharmaceutical and cosmetic formulations. This guide provides a detailed comparison of the preservative efficacy of isopropyl benzoate against commonly used parabens (methylparaben, ethylparaben, propylparaben, and butylparaben). The comparison is based on their mechanisms of action and supported by established experimental data for parabens. Due to the limited publicly available comparative data for this compound, this guide presents a standardized protocol for researchers to conduct their own efficacy testing.
Mechanism of Action
Parabens , which are esters of p-hydroxybenzoic acid, exert their antimicrobial effects by disrupting the membrane transport processes of microorganisms and by inhibiting the synthesis of DNA, RNA, and key enzymes like ATPases and phosphotransferases.[1] Their efficacy is directly related to the length of the alkyl chain; as the chain length increases (from methyl to butyl), the antimicrobial activity generally increases.[2] However, this increase in efficacy is accompanied by a decrease in water solubility.[2] Parabens are effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3]
This compound , an ester of benzoic acid, functions as an antimicrobial agent by binding to the surface of microbial cells and membranes. This interaction is believed to lead to cell death in various types of bacteria.
Quantitative Comparison of Preservative Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for common parabens against a range of microorganisms. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy. Currently, directly comparable MIC data for this compound is not widely available in published literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Common Parabens
| Microorganism | Methylparaben (mM) | Ethylparaben (mM) | Propylparaben (mM) |
| Enterobacter cloacae | >5 OD increase | ~2 OD increase | 2.2 |
Data sourced from Valkova et al. (2001) as cited in a broader review. OD refers to Optical Density, an indicator of microbial growth.
Experimental Protocols
To enable a direct comparison of this compound with parabens, the following detailed experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a preservative.
Materials:
-
Test compounds (this compound, methylparaben, ethylparaben, propylparaben, butylparaben)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile saline or buffer
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of each preservative in a suitable solvent. Create a series of twofold dilutions of each stock solution in the appropriate broth medium directly in the wells of the 96-well plate.
-
Preparation of Inoculum: Culture the test microorganisms and prepare a standardized inoculum suspension in sterile saline or buffer, adjusted to a specific cell density (e.g., 1 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted preservative with the microbial suspension. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 48-72 hours for yeast and 5-7 days for mold).
-
Determination of MIC: After incubation, visually inspect the plates for turbidity or measure the optical density. The MIC is the lowest concentration of the preservative at which there is no visible growth of the microorganism.
Preservative Efficacy Test (PET) / Challenge Test
This protocol is based on the principles of the USP <51> Antimicrobial Effectiveness Test and ISO 11930.
Materials:
-
Test product formulated with the preservative system.
-
Standardized cultures of specified microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).
-
Sterile containers for the product.
-
Neutralizing broth.
-
Agar plates for microbial enumeration.
Procedure:
-
Product Inoculation: Divide the test product into five separate containers. Inoculate each container with one of the five test microorganisms to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/g or mL.
-
Incubation: Store the inoculated product containers at a specified temperature (typically 20-25°C) for a period of 28 days.
-
Sampling and Enumeration: At specified intervals (e.g., day 0, 7, 14, and 28), withdraw an aliquot from each container. The sample is transferred to a neutralizing broth to inactivate the preservative. Perform serial dilutions and plate onto agar to determine the number of viable microorganisms.
-
Evaluation: Compare the log reduction in microbial count at each time point to the acceptance criteria defined by the relevant pharmacopeia or standard. For example, for bacteria, a 1.0 log reduction by day 7 and a 3.0 log reduction by day 14 with no increase thereafter is often required for topical products.
Conclusion
Parabens have a long history of effective use as preservatives, with a well-understood mechanism of action and a wealth of efficacy data. Their antimicrobial activity is known to increase with alkyl chain length. This compound also functions as an antimicrobial agent by disrupting cell membranes.
References
- 1. [PDF] ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONMENTAL ISOLATES IN VITRO | Semantic Scholar [semanticscholar.org]
- 2. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulprospector.com [ulprospector.com]
A Comparative Guide to Analytical Methods for Isopropyl Benzoate Detection
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry for the quantification of isopropyl benzoate.
This compound is a common ingredient in cosmetics, flavorings, and pharmaceutical formulations, where it functions as a preservative and fragrance agent.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment. This guide provides an objective comparison of the three primary analytical techniques used for its detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific needs.
Performance Comparison
The selection of an analytical technique is often guided by its performance characteristics, such as sensitivity, linearity, and precision. The following table summarizes key quantitative parameters for the detection of this compound and structurally similar compounds using HPLC, GC-MS, and UV-Vis Spectrophotometry.
| Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Common Detector |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | 0.15 - 5.3 µg/mL[4] | 0.45 - 16 µg/mL[4] | >0.999 | UV/Diode Array Detector (DAD) |
| GC-MS | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | 0.04 - 2.00 mg/kg | 0.12 - 6.67 mg/kg | >0.99 | Mass Spectrometer (MS) |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | 0.19 mg/kg | 0.57 mg/kg | >0.999 | Photomultiplier Tube |
*Data for a mixture of preservatives including sodium benzoate and methylparaben by HPLC. **Data for isopropyl parahydroxybenzoate by GC-MS. ***Data for sodium benzoate in water by UV-Vis Spectrophotometry.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound or related compounds using HPLC, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of benzoate esters due to its high resolution and sensitivity. A reversed-phase HPLC method is typically employed for the separation of these compounds.
Instrumentation and Conditions (Proposed for this compound):
| Parameter | Value |
| HPLC System | Standard system with pump, autosampler, and UV/DAD detector |
| Column | C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm or 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25 °C |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or methanol to prepare a stock solution of approximately 1 mg/mL.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1-50 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it suitable for complex matrices.
Instrumentation and Conditions (for Isopropyl Parahydroxybenzoate):
| Parameter | Value |
| GC-MS System | Gas chromatograph coupled with a mass spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
Standard and Sample Preparation (for Isopropyl Parahydroxybenzoate in Pastries):
-
Standard Stock Solution: Accurately weigh 0.1000 g of isopropyl parahydroxybenzoate and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 10 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol.
-
Sample Preparation:
-
Weigh approximately 1-2 g of the homogenized pastry sample into a 50 mL plastic centrifuge tube.
-
Acidify with hydrochloric acid and extract with acetonitrile by vortexing.
-
Purify the extract with hexane and a saturated sodium chloride solution to remove lipids and other impurities.
-
Concentrate the extract by nitrogen blowing and redissolve in methanol for GC-MS analysis.
-
Analysis:
-
Inject the prepared standards and sample extracts into the GC-MS system.
-
Identify the target analyte based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve constructed from the standard solutions.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. Benzoate derivatives typically exhibit strong UV absorbance.
Instrumentation and Conditions (Proposed for this compound):
| Parameter | Value |
| Spectrophotometer | UV-Vis Spectrophotometer with 1 cm quartz cuvettes |
| Solvent | Methanol or Ethanol (due to insolubility of this compound in water) |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (typically around 225-230 nm for benzoates) |
| Scan Range | 200-400 nm |
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent (e.g., methanol).
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards, ensuring the final concentration falls within the linear range of the calibration curve. Dilution may be necessary. Filter the sample if it contains particulate matter.
Analysis:
-
Determine the λmax of this compound by scanning a standard solution over the 200-400 nm range.
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Mandatory Visualizations
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for each technique.
Conclusion
The choice of an analytical technique for the determination of this compound depends on several factors, including the sample matrix, required sensitivity and selectivity, available instrumentation, and cost. HPLC and GC-MS offer high selectivity and sensitivity, making them suitable for complex matrices and trace-level analysis. UV-Visible spectrophotometry provides a rapid and cost-effective method for screening and routine analysis of less complex samples. This guide provides a foundational understanding to aid researchers and professionals in making an informed decision for their analytical needs.
References
Comparative Analysis of Isopropyl Benzoate's Biological Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isopropyl benzoate's biological activity, focusing on its cross-reactivity with structurally similar compounds in various biological assays. While direct immunological cross-reactivity data for this compound is limited, this document explores its functional cross-reactivity by comparing its biological effects with those of its analogs. The information presented is intended to support researchers in drug discovery and development by providing essential experimental data and detailed methodologies.
Summary of Biological Activities
This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. This compound itself is recognized as an antimicrobial agent, with a proposed mechanism involving the disruption of cellular membranes due to its hydrophobic nature.[1] It has also been shown to inhibit cytochrome P450 enzymes in vitro, suggesting a potential for drug interactions.[1]
Structurally related compounds, such as various benzoate and aminobenzoate derivatives, have also been investigated for their biological potential.[2] This allows for a comparative analysis of how modifications to the benzoate structure can influence biological outcomes.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound analogs.
Table 1: Comparative Antibacterial Activity of Benzoate Analogs
| Compound/Analog | Bacteria | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2-hydroxybenzoic acid (Salicylic acid) | E. coli O157 | 1000 | - | [2] |
| Benzoic acid | E. coli O157 | 1000 | - | [2] |
| 1-isopropyl-3-pentanoyl-5-methyl-benzimidazolone (5-07) | B. cereus | 25.0 | - | |
| B. subtilis | 12.5 | - | ||
| S. aureus | 50.0 | - | ||
| E. coli | 50.0 | - | ||
| P. aeruginosa | 100.0 | - |
Table 2: Comparative Antifungal Activity of Benzoate Analogs
| Compound/Analog | Fungi | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Benzoic acid | C. albicans | 500 | - | |
| A. niger | 250 | - | ||
| 2-hydroxybenzoic acid (Salicylic acid) | C. albicans | 1000 | - | |
| A. niger | 500 | - |
Table 3: Comparative Cytotoxic Activity of Benzoate Analogs
| Compound/Analog | Cell Line | LC50 (µM) | Reference |
| 2-amino-5-chlorobenzoic acid | MCF-7 | 150 | |
| 2-amino-5-bromobenzoic acid | MCF-7 | 120 | |
| 2-amino-5-iodobenzoic acid | MCF-7 | 100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and expand upon these findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.
In Vitro Cytotoxicity Assays
These assays are used to assess the cytotoxic potential of a compound against cancer cell lines.
This colorimetric assay measures cell proliferation and viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: The WST-1 reagent is added to each well and the plate is incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan.
-
Absorbance Measurement: The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
This assay measures cell viability based on the staining of adherent cells.
-
Cell Seeding and Treatment: Similar to the WST-1 assay, cells are seeded and treated with the test compound.
-
Cell Fixation: After treatment, the medium is removed, and the cells are fixed with a solution such as methanol.
-
Staining: The fixed cells are stained with a crystal violet solution.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization and Measurement: The stain is solubilized using a solvent like methanol, and the absorbance is measured at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the number of adherent, viable cells.
Mandatory Visualization
The following diagrams illustrate the described experimental workflows and a relevant signaling pathway.
References
Comparative analysis of cumate-inducible versus other inducible expression systems
For researchers, scientists, and drug development professionals navigating the complex landscape of inducible gene expression, selecting the optimal system is paramount for robust and reproducible results. This guide provides a comprehensive comparative analysis of the cumate-inducible system against three widely used alternatives: the tetracycline (Tet)-inducible, ecdysone-inducible, and arabinose-inducible systems. We present a side-by-side examination of their mechanisms, performance characteristics based on experimental data, and detailed protocols to aid in your experimental design.
Introduction
Inducible gene expression systems are indispensable tools in modern biological research and drug development, offering temporal and dose-dependent control over gene of interest (GOI) expression. This level of control is crucial for studying gene function, validating drug targets, and producing recombinant proteins. The ideal system boasts high induction levels, low basal expression (leakiness), rapid response kinetics, and minimal off-target effects. Here, we compare the relatively novel cumate-inducible system with the well-established tetracycline, ecdysone, and arabinose systems to highlight their respective strengths and weaknesses.
Mechanisms of Action
Understanding the underlying signaling pathways of each system is key to appreciating their regulatory nuances.
Cumate-Inducible System
The cumate-inducible system is derived from the Pseudomonas putida F1 cymene and cumate degradation operons.[1][2] In the absence of the inducer, cumate, the repressor protein CymR binds to the cumate operator (CuO) sequence placed downstream of a promoter, effectively blocking transcription of the target gene.[2][3] The addition of cumate causes a conformational change in CymR, preventing it from binding to the CuO and thereby allowing transcription to proceed.[3]
Tetracycline (Tet)-Inducible Systems (Tet-On/Tet-Off)
The tetracycline-inducible systems are the most widely used in mammalian cells. They are based on the tetracycline resistance operon of E. coli. The Tet-Off system utilizes a tetracycline-controlled transactivator (tTA), a fusion of the Tet repressor (TetR) and the VP16 activation domain. In the absence of tetracycline or its analog doxycycline (Dox), tTA binds to the tetracycline response element (TRE) in a promoter and activates transcription. When Dox is present, it binds to tTA, preventing it from binding to the TRE and thus shutting off expression. The Tet-On system works in the opposite manner, using a reverse tTA (rtTA) that binds to the TRE and activates transcription only in the presence of Dox.
Ecdysone-Inducible System
This system is derived from the molting hormone signaling pathway in insects. It utilizes a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR). This complex binds to an ecdysone response element (EcRE) in the promoter region. In the absence of an ecdysone analog, such as ponasterone A or muristerone A, the receptor complex represses transcription. Upon binding of the inducer, the complex undergoes a conformational change and activates transcription.
Arabinose-Inducible System
Primarily used in prokaryotes, particularly E. coli, this system is based on the arabinose operon. The AraC protein acts as both a repressor and an activator. In the absence of arabinose, AraC forms a dimer that loops the DNA, preventing transcription from the PBAD promoter. When arabinose is present, it binds to AraC, causing a conformational change that leads to the activation of transcription.
Performance Comparison
The choice of an inducible system often hinges on its performance characteristics. The following table summarizes key quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and reporter genes used across different studies.
| Feature | Cumate-Inducible System | Tetracycline-Inducible System (Tet-On) | Ecdysone-Inducible System | Arabinose-Inducible System (in E. coli) |
| Induction Ratio | Up to 32-fold in mammalian cells. Up to 1,000-fold in some bacteria. | Can exceed 1,000-fold. | Up to 10,000-fold. | Up to 1,200-fold. |
| Basal Expression (Leakiness) | Very low, often negligible. | Can be a concern, though newer versions (e.g., Tet-On 3G) have lower basal activity. | Extremely low basal activity. | Tightly repressed in the absence of arabinose. |
| Induction Kinetics | Rapid induction observed within minutes to hours. | Rapid, with expression detectable within hours of Dox addition. | Rapid and potent induction. | Rapid induction, reaching maximum levels within a few hours. |
| Reversibility | Reversible upon removal of cumate. | Reversible upon withdrawal of Dox. | Reversible, with rapid clearance of the inducer. | Reversible, but inducer metabolism can be a factor. |
| Dose Dependence | Titratable expression with varying cumate concentrations. | Dose-dependent response to Dox. | Dose-dependent control of gene expression. | Dose-dependent, but can exhibit all-or-none induction at the single-cell level. |
| Inducer Cytotoxicity | Cumate is non-toxic to mammalian and bacterial cells at working concentrations. | Doxycycline is generally well-tolerated but can have off-target effects (e.g., on mitochondria). | Ecdysone analogs (ponasterone A, muristerone A) have no known measurable effects on mammalian physiology. | Arabinose is a sugar that can be metabolized by E. coli, potentially affecting cell physiology and inducer concentration. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these systems. Below are representative protocols for key experiments.
Cumate-Inducible System: Induction of Gene Expression in Mammalian Cells
This protocol is based on the SparQ™ Cumate Switch System.
Materials:
-
Stable cell line expressing the CymR repressor and the cumate-inducible construct.
-
Complete cell culture medium.
-
Cumate solution (e.g., 1000x stock in 95% ethanol).
-
Phosphate-buffered saline (PBS).
-
Apparatus for quantifying gene expression (e.g., fluorescence microscope, flow cytometer, luminometer).
Protocol:
-
Cell Plating: Plate the stable cell line in a multi-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
Induction:
-
Prepare a working solution of cumate in complete cell culture medium. A typical 1X final concentration is 30 µg/mL. A dose-response curve can be generated by testing a range of concentrations (e.g., 0.2X to 5X).
-
Aspirate the old medium from the cells and add the cumate-containing medium. For a negative control, add medium with the same concentration of the vehicle (ethanol) but without cumate.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired induction period (e.g., 24-72 hours).
-
Monitoring Expression:
-
If using a fluorescent reporter (e.g., GFP), monitor expression at various time points using a fluorescence microscope.
-
For quantitative analysis, harvest the cells at the end of the induction period.
-
-
Analysis:
-
For flow cytometry, trypsinize the cells, wash with PBS, and resuspend in an appropriate buffer for analysis.
-
For luciferase assays, lyse the cells and perform the assay according to the manufacturer's instructions.
-
-
Turning Off Expression: To reverse the induction, aspirate the cumate-containing medium, wash the cells with PBS, and add fresh medium without cumate. Expression levels should decrease significantly within 24-72 hours.
Tetracycline-Inducible System (Tet-On): Induction Protocol
Materials:
-
Stable cell line expressing the rtTA transactivator and the TRE-driven gene of interest.
-
Complete cell culture medium (preferably with tetracycline-free FBS).
-
Doxycycline (Dox) stock solution (e.g., 1 mg/mL in sterile water).
-
PBS.
Protocol:
-
Cell Plating: Plate the stable cell line as described for the cumate system.
-
Induction:
-
Prepare a working solution of Dox in complete medium. A typical final concentration ranges from 10 to 1000 ng/mL.
-
Add the Dox-containing medium to the cells. Include a no-Dox control.
-
-
Incubation: Incubate for the desired duration (e.g., 24-48 hours). For continuous induction, the medium should be replenished with fresh Dox every 48 hours due to its half-life.
-
Analysis: Harvest and analyze the cells as described for the cumate system.
Ecdysone-Inducible System: Induction Protocol
Materials:
-
Stable cell line co-expressing the VgEcR and RXR receptors and the EcRE-driven gene of interest.
-
Complete cell culture medium.
-
Ponasterone A (or another ecdysone analog) stock solution.
-
PBS.
Protocol:
-
Cell Plating: Plate the stable cell line.
-
Induction:
-
Prepare a working solution of the ecdysone analog in complete medium.
-
Add the inducer-containing medium to the cells. Include a no-inducer control.
-
-
Incubation: Incubate for the desired time.
-
Analysis: Harvest and analyze the cells.
Arabinose-Inducible System: Protein Expression in E. coli
Materials:
-
E. coli strain (e.g., BL21-AI™) transformed with a pBAD expression vector containing the gene of interest.
-
Luria-Bertani (LB) medium with the appropriate antibiotic.
-
L-arabinose stock solution (e.g., 20% w/v in water, filter-sterilized).
-
Glucose stock solution (e.g., 20% w/v in water, filter-sterilized) for repression.
Protocol:
-
Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium with the overnight culture to an initial OD600 of ~0.05.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches mid-log phase (0.4-0.6).
-
Induction:
-
Add L-arabinose to a final concentration of 0.002% to 0.2%. The optimal concentration should be determined empirically.
-
To further repress basal expression before induction, glucose can be added to the growth medium (e.g., 0.2%).
-
-
Expression: Continue to incubate the culture for an additional 3-5 hours at the desired temperature (e.g., 18-37°C, often lowered to improve protein solubility).
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification or analysis.
Conclusion
The choice of an inducible expression system is a critical decision in experimental design. The cumate-inducible system emerges as a strong contender, particularly valued for its very low basal expression, the non-toxic nature of its inducer, and its titratable and reversible control. The tetracycline-inducible systems remain a popular and powerful choice, especially the newer generations with reduced leakiness, offering very high induction levels. The ecdysone-inducible system provides an excellent alternative with exceptionally low background and high inducibility, and its inducer has no known pleiotropic effects in mammals. The arabinose-inducible system is a workhorse for prokaryotic expression, offering tight regulation and high-level expression, though inducer metabolism and all-or-none induction can be considerations.
Ultimately, the most suitable system will depend on the specific requirements of the experiment, including the host organism, the tolerance for basal expression, the need for fine-tuned control, and potential concerns about inducer side effects. This guide provides the foundational information to make an informed decision and successfully implement the chosen system in your research.
References
Safety Operating Guide
Proper Disposal of Isopropyl Benzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. Isopropyl benzoate, a common laboratory chemical, requires careful handling and adherence to specific disposal procedures to minimize environmental impact and ensure workplace safety. This guide provides essential information on the proper disposal of this compound, aligning with general chemical waste management principles.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on its hazards, handling, and emergency procedures. According to its GHS classification, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[3][4] Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Collection:
-
Treat all this compound waste, including unused product and contaminated materials, as hazardous waste.
-
Collect liquid this compound waste in a dedicated, leak-proof, and chemically compatible container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
For solid waste contaminated with this compound, such as absorbent pads, gloves, or wipes, double-bag the materials in clear plastic bags to allow for visual inspection.
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and its concentration if in a mixture. Avoid using abbreviations or chemical formulas.
-
Include the date of waste generation, the location of origin (e.g., lab and room number), and the name and contact information of the principal investigator.
-
Mark the appropriate hazard pictograms on the label as indicated in the SDS.
-
-
Storage:
-
Keep the hazardous waste container tightly sealed except when adding waste.
-
Store the container in a designated and well-ventilated hazardous waste accumulation area.
-
Ensure secondary containment is used to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.
-
Segregate this compound waste from incompatible materials, such as strong acids, alkalis, and oxidizing/reducing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup. Leaking or open containers will not be accepted.
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label. However, always confirm this procedure with your local regulations and EHS department.
-
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not widely established and often depend on local regulations, the following table summarizes some of its key physical and chemical properties relevant to safe handling and storage.
| Property | Value |
| Boiling Point | 218°C |
| Melting Point | -26°C |
| Flash Point | 99°C |
| Relative Density | 1.0110 to 1.0130 |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: The information provided is for guidance purposes only and should not replace consultation with your institution's Environmental Health and Safety department and adherence to local, state, and federal regulations.
References
Personal protective equipment for handling Isopropyl Benzoate
This guide provides immediate safety and logistical information for the handling of Isopropyl Benzoate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some sources also classify it as harmful if swallowed (H302) and toxic to aquatic life with long-lasting effects (H411).[2] Therefore, adherence to proper safety protocols is crucial.
Engineering Controls:
-
Work in a well-ventilated area.[1][3][4] The use of a fume hood is recommended.
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards. | To prevent contact with eyes, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Wear a laboratory coat, long-sleeved clothing, and closed-toe footwear. For larger quantities or splash potential, an impervious apron is recommended. | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | Not typically required in a well-ventilated area. If exposure limits are exceeded, or if irritation is experienced, use a NIOSH or CEN-certified full-face respirator with an appropriate cartridge. | To prevent respiratory irritation from vapors or mists. |
Standard Operating Procedures for Handling
Routine Handling:
-
Preparation:
-
Ensure the work area (preferably a fume hood) is clean and uncluttered.
-
Confirm the availability and functionality of an eyewash station and safety shower.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing fumes, vapors, or mists.
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Clean and decontaminate the work surface.
-
Properly store or dispose of this compound and any contaminated materials.
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Spill Response:
For small spills (less than 1 gallon) that do not enter drains:
-
Alert others in the immediate area.
-
Ensure proper ventilation and eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or universal binders.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.
-
Decontaminate the spill area with a mild detergent and water.
For large spills, or spills that enter drains or waterways:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team (e.g., Environmental Health and Safety).
-
Prevent entry into waterways, sewers, basements, or confined areas.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including absorbent materials from spills, must be collected in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through a licensed chemical destruction plant or an approved waste disposal facility. Do not dispose of it in the regular trash or down the drain. Adhere to all federal, state, and local regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 939-48-0 | |
| Molecular Formula | C10H12O2 | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 218 °C | |
| Melting Point | -26 °C | |
| Flash Point | 99 °C (lit.) | |
| Density | 1.01 g/cm³ | |
| Water Solubility | 1 mg/L at 20°C |
Experimental Protocols
Detailed experimental protocols for the toxicological and physical properties cited in this document are maintained by the entities that generate Safety Data Sheets (SDS), such as those referenced. These protocols are typically based on standardized testing guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development) or national regulatory bodies. For specific experimental methodologies, direct consultation of the full SDS from the chemical supplier is recommended.
Diagrams
Caption: PPE Selection Workflow for this compound.
Caption: Emergency Spill Response for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
